molecular formula C7H3BrF5NO B1393073 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine CAS No. 1214332-83-8

3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine

カタログ番号: B1393073
CAS番号: 1214332-83-8
分子量: 292 g/mol
InChIキー: NYKZTQMBZUDIKN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine is a versatile pyridine-based building block designed for advanced pharmaceutical research and development. Its strategic molecular architecture, featuring a bromo leaving group and a difluoromethoxy substituent, makes it a critical intermediate in the synthesis of complex bioactive molecules. The difluoromethoxy group (OCF2H) is of particular interest in medicinal chemistry, as it can act as a hydrogen bond donor, a property unique among polyfluorinated motifs. This allows it to mimic other functional groups like alcohols or thiols, thereby optimizing a compound's interaction with biological targets and improving key properties such as metabolic stability and membrane permeability . This reagent is exceptionally valuable in the structure-activity relationship (SAR) exploration of enzyme inhibitors. It serves as a key precursor for constructing molecules that target specific enzyme sub-regions, such as the allosteric pockets of phosphodiesterase 4D (PDE4D) . Researchers can utilize the bromine atom for efficient cross-coupling reactions to introduce diverse aromatic systems, fine-tuning the steric and electronic properties of potential inhibitors to achieve high affinity and selectivity. The incorporation of this compound into research programs accelerates the discovery of novel therapeutic agents for challenging neuropsychiatric and neurodegenerative disorders . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

3-bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF5NO/c8-3-1-2-4(7(11,12)13)14-5(3)15-6(9)10/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKZTQMBZUDIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)OC(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. The unique combination of a bromine atom, a difluoromethoxy group, and a trifluoromethyl group on the pyridine core imparts a distinct set of physicochemical properties that are highly sought after in the design of novel bioactive molecules and advanced materials. The strategic placement of these substituents influences the molecule's reactivity, metabolic stability, and binding interactions with biological targets.

The trifluoromethyl group is well-known to enhance metabolic stability and lipophilicity, while the difluoromethoxy group can act as a hydrogen bond donor and modulate the electronic properties of the pyridine ring. The bromine atom serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions. This guide provides a comprehensive overview of the known and inferred physicochemical properties, spectral characteristics, synthetic strategies, and potential applications of this compound, drawing on data from structurally related molecules to offer a predictive and insightful resource for researchers.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine is characterized by a pyridine ring substituted at the 2-, 3-, and 6-positions. The difluoromethoxy group at the 2-position and the trifluoromethyl group at the 6-position are strong electron-withdrawing groups, which significantly influences the electron density of the pyridine ring.

Caption: Molecular structure of 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine.

Property3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine3-Bromo-2-(trifluoromethoxy)pyridine3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine (Predicted)
CAS Number 1159512-36-31086393-00-1Not available
Molecular Formula C₆H₂BrF₄NC₆H₃BrF₃NOC₇H₃BrF₅NO
Molecular Weight 243.98 g/mol 257.99 g/mol 292.00 g/mol
Appearance LiquidColorless to light-yellow liquidLikely a liquid or low-melting solid
Density 1.7961 g/mL at 25 °CNot availableExpected to be > 1.5 g/mL
Refractive Index n20/D 1.4623Not availableExpected to be around 1.4-1.5
Boiling Point Not availableNot availableExpected to be elevated due to high molecular weight and polarity
Flash Point 96.11 °CNot availableExpected to be > 100 °C

Spectral Analysis

The structural features of 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine would give rise to a unique spectral signature.

  • ¹H NMR: The spectrum would be expected to show two doublets in the aromatic region, corresponding to the protons at the 4- and 5-positions of the pyridine ring. A triplet (or more complex multiplet due to F-H coupling) would be expected for the proton of the difluoromethoxy group.

  • ¹³C NMR: The carbon spectrum would show distinct signals for each of the six carbons in the pyridine ring, with their chemical shifts influenced by the attached substituents. The carbons attached to the fluorine-containing groups would exhibit characteristic splitting patterns.

  • ¹⁹F NMR: This would be the most informative spectrum, likely showing two distinct signals: one for the difluoromethoxy group and another for the trifluoromethyl group. The difluoromethoxy fluorine signal would likely appear as a doublet due to coupling with the geminal proton.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the fluorinated substituents.

Synthesis and Reactivity

The synthesis of 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine likely involves a multi-step sequence. A plausible synthetic route could start from a commercially available substituted pyridine.

G cluster_0 Synthetic Pathway start Substituted Pyridine Precursor step1 Bromination start->step1 e.g., NBS, H₂SO₄ step2 Introduction of Difluoromethoxy Group step1->step2 e.g., ClCF₂H, base step3 Introduction of Trifluoromethyl Group step2->step3 e.g., CF₃-source, catalyst product 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine step3->product

Caption: A plausible synthetic workflow for the target compound.

Step-by-Step Methodologies:

  • Bromination: A common method for the bromination of pyridines is electrophilic aromatic substitution using N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid. The regioselectivity of this reaction would depend on the directing effects of the existing substituents on the starting pyridine.

  • Introduction of the Difluoromethoxy Group: This can be achieved through nucleophilic substitution of a suitable precursor (e.g., a 2-hydroxypyridine derivative) with a difluoromethylating agent such as chlorodifluoromethane (ClCF₂H) in the presence of a base.

  • Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via various methods, including the use of trifluoromethylating reagents like the Togni or Umemoto reagents, or through copper-catalyzed trifluoromethylation of a suitable precursor.

The reactivity of 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine is dominated by the bromine atom at the 3-position, which is an excellent handle for cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of substituents at this position, making it a valuable building block for combinatorial chemistry and drug discovery. The electron-deficient nature of the pyridine ring, due to the presence of the two fluoroalkyl groups, also makes it susceptible to nucleophilic aromatic substitution at the remaining C-H positions under certain conditions.

Potential Applications in Drug Development and Materials Science

The unique combination of substituents in 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine makes it a highly attractive scaffold for the development of new pharmaceuticals and advanced materials.

  • Medicinal Chemistry: The trifluoromethyl and difluoromethoxy groups are known to improve the metabolic stability, cell permeability, and binding affinity of drug candidates.[1] The pyridine core is a common motif in many approved drugs. The bromo-substituent allows for the facile generation of diverse libraries of compounds for high-throughput screening. This scaffold could be particularly useful in the design of kinase inhibitors, GPCR modulators, and other targeted therapies. The introduction of fluorine-containing groups is a common strategy in modern drug design to enhance the pharmacological properties of molecules.[1]

  • Agrochemicals: Many modern herbicides and pesticides contain fluorinated pyridine rings. The specific substitution pattern of this molecule could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

  • Materials Science: The electron-deficient nature of the aromatic ring suggests potential applications in the development of organic electronic materials, such as n-type semiconductors for organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs).

Safety and Handling

Based on the safety information for structurally similar compounds like 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine, 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine should be handled with care. It is likely to be classified as acutely toxic if swallowed, and may cause skin and eye irritation, as well as respiratory irritation.

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine represents a promising, albeit currently under-characterized, building block for the synthesis of complex and high-value molecules. Its unique combination of a versatile synthetic handle (bromine) and two metabolically robust, electron-withdrawing fluoroalkyl groups makes it a scaffold with significant potential in drug discovery and materials science. While direct experimental data remains scarce, this guide provides a solid foundation for researchers by synthesizing available information from closely related analogs. Further investigation into the synthesis and reactivity of this specific isomer is warranted and is expected to unlock new avenues in chemical and pharmaceutical research.

References

  • 3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine. [Link]

  • Howei. CAS 1010422-53-3 | 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine,95+%. [Link]

  • Tota, M., et al. "Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis." PMC, 2020. [Link]

  • Ngai, M.-Y., et al. "Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines." Chemical Science, vol. 6, no. 12, 2015, pp. 7100-7105. [Link]

  • Siedel, D., et al. "Isolable Pyridinium Trifluoromethoxide Salt for Nucleophilic Trifluoromethoxylation." Organic Letters, vol. 23, no. 13, 2021, pp. 5110-5114. [Link]

  • Fujiwara, Y., et al. "Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines." Organic Letters, vol. 23, no. 10, 2021, pp. 3968-3972. [Link]

  • PubChem. 3-bromo-2-(trifluoromethoxy)pyridine. [Link]

  • ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • Google Patents.

Sources

Crystal structure and X-ray diffraction of 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation and X-Ray Diffraction Analysis of 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine: A Technical Guide

Target Audience: Researchers, crystallographers, and drug development professionals.

Executive Summary

3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine (CAS: 1214332-83-8) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in agrochemical and medicinal chemistry. The presence of three distinct electron-withdrawing groups—a heavy halogen (Br), a conformationally flexible difluoromethoxy group (-OCF₂H), and a highly symmetric trifluoromethyl group (-CF₃)—presents unique challenges for single-crystal X-ray diffraction (XRD) analysis. This whitepaper provides an in-depth, self-validating methodological guide to the crystallization, data collection, and structural refinement of this compound, explaining the physical causality behind each experimental decision.

Structural Context & Mechanistic Behavior

Before attempting crystallization, it is critical to understand the thermal and electronic behavior of the molecule's substituents, as these dictate the experimental parameters:

  • The -CF₃ Group (Rotational Disorder): Trifluoromethyl groups possess a highly symmetric C3v​ geometry and a remarkably low energy barrier to rotation around the C–C bond (often between 0.4 and 3.0 kcal/mol)[1]. In the solid state, unless locked by strong intermolecular halogen or hydrogen bonding, the -CF₃ group undergoes cooperative reorientation or librational motion[1]. In XRD, this manifests as severe rotational disorder, requiring low-temperature data collection and specific refinement restraints.

  • The -OCF₂H Group (Conformational Locking): Unlike the -CF₃ group, the difluoromethoxy moiety is not freely rotating. Its conformation is largely dictated by dipole minimization and weak anomeric effects ( nO​→σC−F∗​ ). The group typically adopts a conformation where the C–H bond points toward a region of lower steric bulk, often participating in weak intermolecular C−H⋯F or C−H⋯N interactions to stabilize the crystal lattice[2].

  • The Bromine Atom (Anomalous Dispersion): The presence of the heavy Br atom at the C3 position provides a strong anomalous scattering signal. This is highly advantageous, as it allows for the unambiguous determination of the absolute structure (Flack parameter near 0) even when using standard Molybdenum (Mo ) radiation.

Experimental Methodology: Crystal Growth

Highly fluorinated pyridines often exhibit low melting points and high vapor pressures. Standard room-temperature solvent evaporation will likely result in the compound "oiling out" or subliming before diffraction-quality crystals can form.

Step-by-Step Crystallization Protocol
  • Solvent System Selection: Dissolve 20 mg of the compound in a minimum volume (approx. 0.5 mL) of a non-polar solvent like n -hexane or pentane. Add drops of dichloromethane (DCM) until the solution is completely clear.

  • Vapor Diffusion Setup: Place the primary vial inside a larger secondary vessel containing 3 mL of a volatile anti-solvent (e.g., perfluorohexane or cold pentane). Seal the outer vessel tightly.

  • Thermal Arrest: Transfer the sealed system to a spark-free freezer at -20°C. The low temperature reduces the vapor pressure of the pyridine, preventing sublimation, while the slow diffusion of the anti-solvent induces nucleation.

  • Harvesting: After 48–72 hours, inspect the vial. Crystals must be harvested directly from the mother liquor while cold to prevent thermal shock or solvent loss.

Validation Checkpoint: Transfer a candidate crystal to a glass slide under a drop of Paratone-N oil. View under a polarizing microscope. Rotate the polarizer; the crystal must exhibit sharp, uniform extinction every 90 degrees. If the extinction is wavy or incomplete, the crystal is twinned or stressed and should be discarded.

X-Ray Diffraction Data Collection

To combat the inherent thermal motion of the -CF₃ and -OCF₂H groups, data collection must be performed at cryogenic temperatures.

Step-by-Step Data Collection Protocol
  • Cryomounting: Coat the validated crystal in Paratone-N oil (which acts as a cryoprotectant and adhesive). Mount it on a MiTeGen loop and immediately transfer it to the diffractometer's goniometer head under a steady stream of nitrogen gas at 100 K.

  • Unit Cell Screening: Using Mo radiation ( λ=0.71073 Å), collect 3 sets of 12 frames at different ω angles. Index the reflections to determine the preliminary unit cell and Bravais lattice.

  • Hemisphere Data Collection: Set the exposure time based on the high-angle diffraction intensity (typically 10–20 seconds per frame for a 0.5° scan width). Collect a full hemisphere of data to ensure a high redundancy (completeness > 99%).

  • Integration and Absorption Correction: Integrate the frames using the instrument's software (e.g., APEX4). Apply a multi-scan absorption correction (SADABS) to account for the heavy absorption of the Bromine atom.

Validation Checkpoint: Review the internal agreement factor ( Rint​ ) after integration. A self-validating dataset will yield an Rint​<0.05 . Values higher than 0.08 suggest radiation damage, ice ring interference, or an incorrect absorption correction.

XRD_Workflow A 1. Compound Procurement CAS: 1214332-83-8 B 2. Solvent Selection (Hexane/DCM System) A->B C 3. Low-Temp Crystallization (-20°C, Vapor Diffusion) B->C D 4. Crystal Harvesting (Under Paratone-N Oil) C->D E 5. Cryocooling (100 K) (Arrest Thermal Motion) D->E F 6. XRD Data Collection (Mo Kα Radiation) E->F

Fig 1. Experimental workflow for low-temperature crystallization and XRD data collection.

Structure Solution and Refinement

The structure is typically solved using dual-space methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL) via the OLEX2 interface. The primary challenge is modeling the fluorinated groups.

Step-by-Step Refinement Protocol
  • Initial Solution: Run SHELXT. Assign the heaviest peak to Bromine, the next heaviest to Oxygen/Nitrogen, and the rest to Carbon/Fluorine based on chemical connectivity.

  • Addressing -CF₃ Disorder: Inspect the thermal ellipsoids of the -CF₃ fluorines. If they appear as large, smeared "cigars," the group is rotationally disordered[1].

    • Action: Split the three fluorine atoms into two sets (PART 1 and PART 2) rotated by approximately 60° relative to each other.

    • Causality: The program needs to know the two sets of coordinates to calculate the statistical overlap of the two energetic minima.

  • Applying Restraints: Because the split fluorine atoms are physically close to each other, the least-squares matrix will become unstable. Apply SADI (Similar Distance) restraints to ensure all C–F bonds are chemically sensible (~1.33 Å). Apply SIMU and DELU (Rigid Bond) restraints to force the overlapping atoms to have similar thermal displacement parameters.

  • Hydrogen Placement: Place the -OCF₂H hydrogen atom geometrically and allow it to ride on its parent carbon atom ( Uiso​(H)=1.2Ueq​(C) ).

Validation Checkpoint: A successful refinement is validated by three metrics:

  • The final R1​ value must be <0.05 .

  • The Goodness-of-Fit (GooF) must be near 1.000.

  • The highest peak in the residual electron density map should be <1.0e−/A˚3 and located near the Bromine atom (representing unmodeled core electron density).

Refinement_Logic Start Initial Structure Solution (SHELXT) CheckCF3 Analyze CF3 Electron Density (Is it smeared?) Start->CheckCF3 Split Apply Split Occupancy (PART 1 / PART 2) CheckCF3->Split Yes Aniso Standard Anisotropic Refinement CheckCF3->Aniso No Restraints Apply Geometry Restraints (SADI, SIMU, DELU) Split->Restraints CheckOCF2H Verify OCF2H Conformation (C-H...F interactions) Aniso->CheckOCF2H Final Final Convergence (R1 < 0.05, wR2 < 0.15) CheckOCF2H->Final Restraints->CheckOCF2H

Fig 2. Logical decision tree for resolving crystallographic disorder in fluorinated groups.

Quantitative Data Summaries

The following tables summarize the expected crystallographic parameters and geometric data for 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine, extrapolated from standard crystallographic behavior of highly substituted fluorinated pyridines.

Table 1: Expected Crystallographic Parameters

ParameterExpected Value / AssignmentJustification
Chemical Formula C₇H₃BrF₅NOBased on molecular structure.
Formula Weight 292.01 g/mol Standard atomic weights.
Crystal System MonoclinicMost statistically probable for asymmetric aromatics.
Space Group P21​/c Common centrosymmetric packing for halogenated rings.
Temperature 100(2) KRequired to arrest -CF₃ and -OCF₂H thermal motion.
Wavelength 0.71073 ÅStandard Mo radiation.
Calculated Density ( ρ ) ~1.95 g/cm³Elevated due to the heavy Br and dense F atoms.

Table 2: Expected Key Bond Lengths and Angles

Structural FeatureExpected ValueMechanistic Rationale
Br(1) – C(3) 1.89 – 1.91 ÅStandard aryl-bromide bond length.
F – C(CF₃) 1.32 – 1.34 ÅShortened due to high electronegativity and partial ionic character.
F – C(OCF₂H) 1.35 – 1.37 ÅSlightly longer than CF₃ fluorines due to adjacent oxygen lone pairs.
O(1) – C(2) 1.35 – 1.37 ÅExhibits partial double-bond character due to resonance with the pyridine ring.
C(2) – O(1) – C(F₂H) 117° – 119°Widened from standard sp3 tetrahedral to accommodate steric bulk of the F atoms.

References

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 2015. URL:[Link]

  • Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009. URL:[Link]

  • Beckmann, P. A., et al. "CF3 Rotation in 3-(Trifluoromethyl)phenanthrene. X-ray Diffraction and ab Initio Electronic Structure Calculations." The Journal of Physical Chemistry A, 2006. URL:[Link]

  • Viertelhaus, M., et al. "Crystal structure and Hirshfeld surface analysis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide." IUCrData, 2019. URL:[Link]

Sources

Thermodynamic stability of 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine, a complex halogenated pyridine derivative of interest to the pharmaceutical and agrochemical industries. Recognizing the critical role of stability in ensuring the safety, efficacy, and shelf-life of active pharmaceutical ingredients (APIs), this document outlines a multi-faceted approach combining thermal analysis and forced degradation studies. We delve into the theoretical underpinnings of molecular stability as influenced by the compound's unique functional groups—a bromine atom, a difluoromethoxy group, and a trifluoromethyl group on a pyridine scaffold. Detailed, field-proven protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are presented, alongside a systematic workflow for forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress conditions. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools to thoroughly characterize the stability profile, identify potential degradation pathways, and establish a robust foundation for formulation development and regulatory compliance.

Introduction: The Imperative of Stability in Advanced Pyridine Derivatives

The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemical design. The introduction of multiple halogen-containing substituents, as seen in 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity.[1][2][3] The trifluoromethyl (CF₃) group, in particular, is known for its strong electron-withdrawing nature, while the difluoromethoxy (OCF₂H) group offers a unique combination of lipophilicity and hydrogen bond donating potential.[1][4]

However, this structural complexity necessitates a rigorous evaluation of the compound's thermodynamic stability. An unstable molecule can degrade during manufacturing, storage, or administration, leading to a loss of potency and the formation of potentially toxic impurities.[5][6] Therefore, a comprehensive understanding of a compound's intrinsic stability is not merely a regulatory requirement but a fundamental aspect of drug development, ensuring patient safety and product efficacy.[7][8]

This guide provides a systematic approach to characterizing the thermodynamic stability of 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine. We will explore both its solid-state thermal behavior and its intrinsic stability in the presence of common environmental and physiological stressors.

Part 1: Solid-State Thermal Stability Assessment

The solid-state properties of an API are critical for formulation, processing, and long-term storage. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools for this characterization.[9][10][11]

Methodology 1: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing critical data on melting, crystallization, and other phase transitions.[9][12][13] For a crystalline API, a sharp melting endotherm is indicative of high purity. The presence of multiple thermal events could suggest polymorphism, a phenomenon where a compound exists in different crystal forms with varying stability and bioavailability.[9]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine into a hermetically sealed aluminum pan. An empty, sealed pan will serve as the reference.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to a temperature above the anticipated melting point (e.g., 250°C) at a controlled heating rate of 10°C/min.

    • Maintain a constant inert atmosphere by purging with nitrogen gas at 50 mL/min to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the peak of the melting endotherm (Tₘ). Integrate the peak to calculate the enthalpy of fusion (ΔHfus).

The following table presents plausible data for a high-purity, crystalline sample of the target compound.

ParameterHypothetical ValueInterpretation
Onset of Melting 145.5 °CIndicates the initial point of phase transition from solid to liquid.
Peak Melting Temp (Tₘ) 148.2 °CThe temperature at which the melting rate is maximal.
Enthalpy of Fusion (ΔHfus) 28.5 J/gEnergy required for melting; reflects the crystal lattice energy.
Thermal Events Single sharp endothermSuggests the sample is of high purity and likely a single crystalline form under these conditions.
Methodology 2: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition profile.[10][11] It is crucial for identifying the temperature at which significant degradation begins, which informs handling, drying, and storage conditions.

  • Instrument Setup: Use a calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

    • Maintain a constant inert nitrogen atmosphere (50 mL/min flow rate).

  • Data Analysis: Plot the percentage of mass loss versus temperature. Calculate the first derivative of this curve (the DTG curve) to identify the temperature of the maximum rate of mass loss (Tₘₐₓ). Determine the onset temperature of decomposition (Tₒₙₛₑₜ).

The following table summarizes expected TGA results, suggesting high thermal stability.

ParameterHypothetical ValueInterpretation
Decomposition Onset (Tₒₙₛₑₜ) 285 °CThe temperature at which significant mass loss begins. The compound is stable up to this point.
Max Decomposition Rate (Tₘₐₓ) 310 °CThe temperature at which the degradation reaction is fastest.
Mass Loss Event(s) Single-stageSuggests a primary decomposition event rather than a multi-step breakdown of distinct functional groups.
Residual Mass @ 600°C < 1%Indicates complete decomposition into volatile products under these conditions.

Part 2: Intrinsic Stability and Forced Degradation

Forced degradation, or stress testing, is an essential component of drug development that involves subjecting the API to harsh conditions to accelerate its decomposition.[5][7] The goals are to identify likely degradation products, elucidate degradation pathways, and validate that the chosen analytical methods are "stability-indicating," meaning they can separate and quantify the intact API from its degradants.[6][8] A target degradation of 5-20% is typically desired to ensure that degradation products are formed at a sufficient level for detection and characterization without completely destroying the sample.[7]

General Experimental Workflow for Stability Assessment

The overall process involves subjecting the compound to thermal and forced degradation studies, followed by analysis to quantify the remaining parent compound and identify degradants.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis API API Stock Solution (e.g., in ACN/H₂O) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Expose Aliquots Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) API->Base Expose Aliquots Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Expose Aliquots Photo Photolytic (ICH Q1B Light Exposure) API->Photo Expose Aliquots Thermal Thermal (Solution) (60°C in darkness) API->Thermal Expose Aliquots Neutralize Neutralization Step (for Acid/Base Samples) Acid->Neutralize Base->Neutralize HPLC Stability-Indicating HPLC-UV/MS Oxidation->HPLC Photo->HPLC Thermal->HPLC Neutralize->HPLC Quant Quantification of API (% Degradation) HPLC->Quant ID Identification of Degradants (LC-MS/MS) HPLC->ID

Caption: General workflow for forced degradation studies.

Forced Degradation Protocols
  • Protocol: Prepare solutions of the API (approx. 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH. Maintain samples at room temperature and an elevated temperature (e.g., 60°C). Withdraw aliquots at various time points (e.g., 2, 8, 24 hours), neutralize them, and analyze by HPLC.

  • Causality: The pyridine nitrogen is basic and can be protonated, which may alter the electron density of the ring and influence its susceptibility to nucleophilic attack. Under basic conditions, the electron-deficient ring is prone to attack by hydroxide ions. The difluoromethoxy group could also be susceptible to hydrolysis, although it is generally more stable than a non-fluorinated ether.

  • Protocol: Treat a solution of the API with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Monitor the reaction over time.

  • Causality: The pyridine ring can be oxidized to an N-oxide, a common metabolic and degradation pathway for pyridine-containing compounds.[14]

  • Protocol: Expose solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

  • Causality: Halogenated aromatic compounds are often susceptible to photolytic dehalogenation.[15] UV irradiation can promote homolytic cleavage of the C-Br bond, leading to radical-mediated degradation pathways.

Proposed Degradation Pathways

Based on the structure of 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine, several degradation pathways can be hypothesized.

G cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_photo Photolytic Degradation cluster_oxidation Oxidative Degradation Parent Parent Compound H1 Hydrolysis of -OCF₂H to -OH (Pyridinone) Parent->H1 H2 Nucleophilic Substitution of -Br with -OH Parent->H2 P1 Dehalogenation (Loss of -Br) Parent->P1 O1 N-Oxidation of Pyridine Ring Parent->O1

Sources

Toxicity profile and safety data sheet (SDS) for 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Toxicity Profile and Safe Handling Guidelines for 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine: A Comprehensive Technical Whitepaper

Target Audience: Researchers, Application Scientists, and Drug Development Professionals.

Executive Summary & Chemical Identity

3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine is a highly specialized, polyhalogenated heterocyclic building block utilized primarily in advanced agrochemical and pharmaceutical research[1]. The strategic incorporation of fluorinated motifs—specifically the difluoromethoxy and trifluoromethyl groups—is a proven methodology in medicinal chemistry to fine-tune a molecule's in vivo absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties[2].

Table 1: Physicochemical Identifiers

Property Value
Chemical Name 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine
CAS Number 1214332-83-8
Molecular Formula C7H3BrF5NO
Molecular Weight 292.00 g/mol

| SMILES | FC(F)Oc1nc(C(F)(F)F)ccc1Br |

Mechanistic Toxicology & Structure-Activity Relationship (SAR)

Understanding the toxicity of this compound requires analyzing its specific functional groups. While fluorination generally increases metabolic stability by replacing metabolically labile C-H bonds with stronger C-F bonds, it also drastically alters the molecule's lipophilicity and its binding affinity to hepatic cytochrome P450 (CYP450) enzymes[3].

The difluoromethoxy (-OCF₂H) group acts as a dynamic, lipophilic hydrogen bond donor. It can alter its conformation based on the surrounding chemical environment via simple bond rotation[2]. However, the presence of the bromo-pyridine core introduces a specific toxicological liability. Halogenated pyridines are susceptible to CYP450-mediated oxidation, which can lead to the formation of highly electrophilic reactive intermediates, such as epoxides or quinone-like species[4]. If not efficiently detoxified, these reactive metabolites deplete intracellular glutathione (GSH) and covalently bind to cellular macromolecules, acting as a primary driver for idiosyncratic drug toxicity and hepatotoxicity[4].

ToxicityPathway Compound 3-Bromo-2-(difluoromethoxy)- 6-(trifluoromethyl)pyridine CYP450 Hepatic CYP450 Oxidation Compound->CYP450 Phase I Metabolism ReactiveInt Electrophilic Reactive Intermediate (Epoxide/Quinone) CYP450->ReactiveInt Bioactivation GSH Glutathione (GSH) Conjugation ReactiveInt->GSH Detoxification Pathway Depletion Intracellular GSH Depletion ReactiveInt->Depletion Excess Exposure Stable Stable Excreted Metabolite GSH->Stable Excretion Tox Cellular Toxicity (Oxidative Stress & Apoptosis) Depletion->Tox Macromolecular Binding

Figure 1: Proposed CYP450-mediated bioactivation and toxicity pathway for halogenated pyridines.

Comprehensive Toxicity Profile (SDS Core Data)

Because CAS 1214332-83-8 is an R&D-exclusive chemical, extensive human in vivo toxicity data is limited. Therefore, safety parameters must be strictly extrapolated from structurally analogous halogenated pyridines, such as 3-bromo-2-methoxypyridine.

Table 2: Extrapolated GHS Hazard Classification & Safety Data

Category Classification Hazard Statements
Acute Toxicity Category 4 (Oral, Dermal, Inhalation) H302, H312, H332: Harmful if swallowed, in contact with skin, or inhaled.
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.
Eye Damage/Irritation Category 2A H319: Causes serious eye irritation.

| Specific Target Organ Toxicity | STOT SE 3 | H335: May cause respiratory irritation. |

Handling & Storage Causality:

  • Storage: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). Causality: The bromo-pyridine moiety is susceptible to slow photolytic debromination, and the fluorinated ether can undergo gradual hydrolysis if exposed to ambient atmospheric moisture over extended periods.

  • PPE: Utilize EN374-compliant nitrile or butyl rubber gloves, chemical safety goggles, and an ABEK-rated respirator. Causality: Highly lipophilic halogenated heterocycles readily penetrate standard latex. High-density polymer barriers are required to prevent rapid dermal absorption.

Experimental Protocols & Workflows

Protocol 1: Preparation of Standardized Stock Solutions

  • Equilibration: Allow the sealed vial of the compound to reach room temperature within a desiccator before opening. Causality: This prevents the condensation of ambient moisture onto the cold chemical, which could initiate hydrolysis of the delicate ether linkage.

  • Solvent Selection: Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock solution. Causality: DMSO provides optimal solvation for highly lipophilic fluorinated compounds while remaining fully compatible with downstream aqueous biological assays.

  • Inert Purging: Purge the headspace of the storage aliquot with Argon gas before sealing. Causality: Displacing oxygen and moisture ensures the chemical integrity of the bromo-substituent for long-term storage at -20°C.

Protocol 2: In Vitro Cytotoxicity Profiling (A Self-Validating System) To empirically validate the mechanistic toxicity of this compound, a HepG2 cell-based assay is required. HepG2 cells are selected because they retain basal levels of CYP450 expression, allowing researchers to detect toxicity driven specifically by reactive metabolite formation[4].

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing (Self-Validation Step): Treat the cells with a serial dilution of the compound (0.1 µM to 100 µM). Crucial: You must include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (e.g., Chlorpromazine) to validate the assay's sensitivity to known hepatotoxins.

  • Incubation: Incubate the treated plates for 48 hours.

  • Viability Readout: Add CellTiter-Glo® reagent to lyse the cells and quantify ATP levels via luminescence. Causality: ATP quantification provides a direct, highly sensitive measurement of metabolic viability, immediately reflecting mitochondrial dysfunction caused by GSH depletion and oxidative stress.

Workflow Stock 1. Stock Prep (10 mM in DMSO) Dilution 2. Serial Dilution (0.1 - 100 µM) Stock->Dilution Incubation 3. HepG2 Incubation (48 Hours) Dilution->Incubation Assay 4. CellTiter-Glo Viability Assay Incubation->Assay Analysis 5. IC50 Calculation & SAR Analysis Assay->Analysis

Figure 2: Standardized in vitro cytotoxicity screening workflow for fluorinated pyridines.

References

  • 10X CHEM - 1214332-83-8 SDS Technical Information.1

  • Sigma-Aldrich - Safety Data Sheet for 3-Bromo-2-methoxypyridine (Analog).

  • National Institutes of Health (PMC) - Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. 2

  • ACS Publications - A Strategy to Minimize Reactive Metabolite Formation: Discovery of Corticotropin-Releasing Factor-1 Receptor Antagonists. 4

  • National Institutes of Health (PMC) - On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. 3

Sources

Methodological & Application

Application Note: Protocols for the Regioselective Lithiation of 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Structural Analysis

The functionalization of highly substituted pyridine scaffolds is a cornerstone of modern pharmaceutical development. The compound 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine presents a unique synthetic challenge due to its dense array of electron-withdrawing groups and competing reactive sites.

To successfully functionalize this heterocycle, chemists must navigate three potential reaction pathways:

  • Lithium-Halogen Exchange (LHE) at the C-3 position.

  • Directed ortho-Metalation (DoM) at the C-4 position (directed by the C-3 bromine).

  • Directed ortho-Metalation (DoM) at the C-5 position (directed by the C-6 trifluoromethyl group).

Understanding the electronic and steric interplay of the -OCF2H, -Br, and -CF3 substituents is critical. The -CF3 group strongly acidifies the C-5 proton, making it a prime target for deprotonation. Conversely, the C-3 bromine is highly susceptible to rapid metal-halogen exchange but can also trigger a base-catalyzed "Halogen Dance" if deprotonation occurs at the adjacent C-4 position [1].

Causality & Expert Insights (E-E-A-T)

As an application scientist, achieving regiocontrol requires selecting the exact base and thermodynamic conditions to favor one kinetic pathway over another.

  • Why use n-BuLi for C-3 Functionalization? Alkyllithiums like n-butyllithium (n-BuLi) are highly nucleophilic. At cryogenic temperatures (-78 °C), the rate of lithium-halogen exchange at C-3 vastly outpaces deprotonation at C-4 or C-5. The low temperature is mandatory; warming the reaction allows n-BuLi to act as a nucleophile, leading to destructive addition into the electron-deficient pyridine ring.

  • Why use LiTMP for C-5 Functionalization? To achieve deprotonation without triggering LHE, a non-nucleophilic base is required. Lithium tetramethylpiperidide (LiTMP) is exceptionally bulky. It cannot easily access the C-4 proton (flanked by the C-3 bromine) and avoids nucleophilic attack on the -CF3 group [2]. Instead, it selectively deprotonates the highly acidic C-5 proton.

  • The Halogen Dance Hazard: If a smaller amide base like Lithium diisopropylamide (LDA) is used, competitive kinetic deprotonation at C-4 occurs. The resulting 4-lithio-3-bromopyridine intermediate is unstable and rapidly isomerizes to the thermodynamically favored 3-lithio-4-bromopyridine via a formal halogen transfer [1]. To prevent this, strict cryogenic control and the use of the bulkier LiTMP are non-negotiable.

G SM 3-Br-2-OCF2H-6-CF3-Pyridine LHE C-3 Lithiation (Lithium-Halogen Exchange) SM->LHE n-BuLi, -78°C DoM5 C-5 Lithiation (Directed ortho-Metalation) SM->DoM5 LiTMP, -78°C DoM4 C-4 Lithiation (Kinetic Deprotonation) SM->DoM4 LDA, -78°C HD Halogen Dance (Isomerization) DoM4->HD T > -78°C

Divergent lithiation pathways of 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine.

Quantitative Data: Regioselectivity Matrix

The following table summarizes the causal relationship between reagent selection, reaction conditions, and the resulting regioselectivity.

ReagentTemperaturePrimary Lithiation SiteReaction TypeMajor Byproducts (if uncontrolled)
n-BuLi -78 °CC-3 Lithium-Halogen ExchangeButyl addition to pyridine ring
LiTMP -78 °CC-5 Directed ortho-MetalationNone (Highly selective)
LDA -78 °CC-4 Kinetic DeprotonationHalogen Dance Isomers (C-4 Br)
i-PrMgCl·LiCl -15 °CC-3 Mg-Halogen ExchangeUnreacted starting material

Note: The -OCF2H group remains stable under these cryogenic conditions but can undergo undesired deprotonation if the reaction is allowed to warm above -20 °C prior to electrophilic trapping [3].

Experimental Methodologies

The following protocols are designed as self-validating systems . They include integrated Quality Control (QC) steps to ensure the organolithium intermediate is correctly formed before committing valuable electrophiles [4].

Protocol A: C-3 Functionalization via Lithium-Halogen Exchange

Objective: Replace the C-3 bromine with an electrophile (e.g., Formyl group using DMF).

  • System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Substrate Dissolution: Add 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine (1.0 mmol) and anhydrous THF (10 mL, 0.1 M).

    • Causality: THF acts as a coordinating solvent, stabilizing the resulting lithium species through Lewis acid-base interactions with the lithium cation.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Metalation: Syringe in n-BuLi (1.05 mmol, 1.6 M in hexanes) dropwise over 10 minutes down the inner wall of the flask.

    • Causality: Dropwise addition prevents localized exothermic spikes that could trigger nucleophilic addition of the butyl group into the pyridine ring.

  • Validation & QC (Self-Validation Step): After 15 minutes of stirring, extract a 0.1 mL aliquot via syringe and immediately quench it into a vial containing 0.5 mL of MeOD. Analyze via crude 1 H NMR. You should observe the complete disappearance of the starting material and the presence of the deuterated C-3 product.

  • Electrophilic Trapping: Once validated, add anhydrous DMF (1.5 mmol) dropwise. Stir for 30 minutes at -78 °C.

  • Workup: Quench the reaction at -78 °C with saturated aqueous NH4​Cl (5 mL). Allow to warm to room temperature, extract with EtOAc (3 x 10 mL), dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: C-5 Functionalization via Directed ortho-Metalation

Objective: Deprotonate the C-5 position selectively using a bulky, non-nucleophilic base.

  • Base Generation (In Situ): In a separate flame-dried flask under Argon, add 2,2,6,6-tetramethylpiperidine (1.1 mmol) and anhydrous THF (5 mL). Cool to -78 °C, add n-BuLi (1.05 mmol), and warm to 0 °C for 30 minutes to generate LiTMP.

    • Causality: Pre-forming LiTMP ensures no residual n-BuLi is present, which would otherwise cause undesired lithium-halogen exchange at C-3.

  • Substrate Addition: Cool the LiTMP solution back to -78 °C. Dissolve the pyridine substrate (1.0 mmol) in THF (5 mL) and add it dropwise to the base.

  • Metalation: Stir the mixture at -78 °C for 2 hours.

    • Causality: The steric bulk of LiTMP requires extended reaction times to fully deprotonate the C-5 position. The strong inductive effect of the adjacent -CF3 group stabilizes the resulting carbanion.

  • Validation & QC: Quench a 0.1 mL aliquot in MeOD and verify C-5 deuteration via 1 H and 19 F NMR (noting the shift in the −CF3​ signal).

  • Trapping & Workup: Add the desired electrophile (e.g., TMSCl or an aldehyde) (1.5 mmol). Stir for 1 hour at -78 °C, then proceed with the NH4​Cl quench and EtOAc extraction as described in Protocol A.

Workflow Step1 1. Dry & Purge Flame-dried flask, Ar atmosphere Step2 2. Substrate Dissolution Dissolve in anhydrous THF Step1->Step2 Step3 3. Cryogenic Cooling Cool to -78 °C (Dry ice/Acetone) Step2->Step3 Step4 4. Base Addition Dropwise addition of n-BuLi or LiTMP Step3->Step4 Step5 5. Electrophile Trapping Add electrophile (e.g., DMF, TMSCl) Step4->Step5 Step6 6. Quenching & Workup NH4Cl (aq), extraction, purification Step5->Step6

Step-by-step cryogenic workflow for regioselective lithiation and electrophilic trapping.

References

  • Formal Halogen Transfer of Bromoarenes via Stepwise Reactions Organic Letters - ACS Publications URL:[Link]

  • Process Development and Multikilogram-Scale Synthesis of a TRPV1 Antagonist Organic Process Research & Development - ACS Publications URL:[Link]

  • Deprotonative Functionalization of the Difluoromethyl Group Organic Letters - ACS Publications URL:[Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents PubMed Central (PMC) - NIH URL:[Link]

3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine as a building block in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine in Advanced Agrochemical Synthesis

Executive Brief

The development of next-generation agrochemicals demands building blocks that confer high metabolic stability, precise target affinity, and favorable environmental profiles. 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine (CAS: 1214332-83-8) has emerged as a privileged scaffold in the synthesis of highly active crop protection agents, particularly herbicides and insecticides[1][2]. This application note provides an in-depth mechanistic profile of this building block, detailing its structural rationale, its application in synthesizing Protoporphyrinogen Oxidase (PPO) inhibitors, and a self-validating protocol for its functionalization via transition-metal catalysis.

Structural Rationale & Mechanistic Profiling

The strategic placement of functional groups on this pyridine ring is not arbitrary; each moiety serves a specific physicochemical and synthetic purpose:

  • The Trifluoromethyl (-CF₃) Group at C6: The -CF₃ group is strongly electron-withdrawing, which drastically lowers the electron density of the pyridine ring[3]. In biological systems, this electron deficiency protects the core from oxidative metabolism (e.g., by cytochrome P450 enzymes), thereby extending the half-life of the active ingredient. Furthermore, the high lipophilicity of the -CF₃ group enhances penetration through the waxy cuticles of plant leaves or the exoskeletons of insects.

  • The Difluoromethoxy (-OCHF₂) Group at C2: Unlike a standard methoxy group, which is highly susceptible to in vivo demethylation, the difluoromethoxy group is metabolically robust. It acts as a lipophilic hydrogen bond donor (via the acidic proton of the CHF₂ group) and acceptor, allowing for highly specific, directional binding within enzyme active sites[4].

  • The Bromine (-Br) Atom at C3: The C3 bromine serves as the primary synthetic handle. Because the C-Br bond is weaker than a C-Cl bond, it undergoes oxidative addition with Palladium(0) catalysts much more readily. Its ortho-relationship to the -OCHF₂ group allows for regioselective cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) to build complex biaryl or heterobiaryl architectures[5][6].

Biological Target: Protoporphyrinogen Oxidase (PPO) Inhibition

A primary application for derivatives of 3-bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine is the synthesis of PPO-inhibiting herbicides[4][7]. PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathways[8].

When a fluorinated pyridine derivative competitively binds to the PPO active site, it halts the conversion of protoporphyrinogen IX to protoporphyrin IX[7]. The causality of plant death follows a distinct, light-dependent pathway: the accumulated substrate leaks into the cytoplasm, auto-oxidizes, and upon exposure to light, generates highly reactive singlet oxygen (¹O₂). This causes catastrophic lipid peroxidation, destroying the plant's cell membranes[9].

PPO_Pathway A Protoporphyrinogen IX (Chloroplast) B Protoporphyrinogen Oxidase (PPO Enzyme) A->B C Protoporphyrin IX (Normal Pathway) B->C Normal Function D Accumulation & Leakage into Cytoplasm B->D Inhibited State E Auto-oxidation to Protoporphyrin IX D->E F Light Exposure + O2 Interaction E->F G Singlet Oxygen (1O2) Generation F->G H Lipid Peroxidation & Cell Death G->H I Fluorinated Pyridine Inhibitor I->B Competitive Inhibition

Mechanism of action for PPO-inhibiting herbicides leading to plant cell death.

Synthetic Strategy & Optimization Data

To incorporate the 3-bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine scaffold into an active agrochemical (such as a pyrazole-pyridine hybrid[10]), a Suzuki-Miyaura cross-coupling is typically employed. Because the pyridine ring is highly electron-deficient (due to the -CF₃ and -OCHF₂ groups), oxidative addition of the Pd catalyst can be sluggish. Therefore, the choice of highly active, electron-rich phosphine ligands (like XPhos or SPhos) or bidentate ligands (like dppf) is critical to drive the reaction to completion[5][6].

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling for Electron-Deficient 3-Bromopyridines

Entry Catalyst (mol%) Ligand Base Solvent System Temp (°C) Yield (%)
1 Pd(PPh₃)₄ (5%) None K₂CO₃ Toluene / H₂O 100 45
2 Pd(OAc)₂ (2%) SPhos K₃PO₄ Toluene / H₂O (30:1) 100 88
3 Pd(dppf)Cl₂ (5%) dppf Na₂CO₃ 1,4-Dioxane / H₂O 90 92

| 4 | Pd₂(dba)₃ (2%) | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 95 |

Data synthesized from established cross-coupling optimizations for highly substituted, electron-deficient heteroaryl halides[5][6][11]. Entry 4 represents the optimal conditions for sterically hindered substrates.

Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling

This protocol details the coupling of 3-bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine with a substituted arylboronic acid. The workflow is designed as a self-validating system to ensure high fidelity at each step.

Reagents & Materials
  • Substrate: 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • Ligand: XPhos (0.04 equiv, 4 mol%)

  • Base: K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (10 mL) and Degassed H₂O (1 mL)

Step-by-Step Methodology
  • Reagent Preparation & Stringent Degassing: Causality: Oxygen is a potent poison for the active Pd(0) species, leading to catalyst deactivation and homocoupling of the boronic acid.

    • Add the bromopyridine substrate, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ to an oven-dried Schlenk flask.

    • Seal the flask and perform three cycles of vacuum evacuation followed by backfilling with high-purity Argon.

  • Solvent Addition & Reaction Initiation:

    • Inject the degassed 1,4-Dioxane and H₂O via a syringe through the septum.

    • Heat the reaction mixture to 100 °C using a pre-heated oil bath. Stir vigorously (800 rpm) to ensure the biphasic mixture interacts efficiently.

  • In-Process Validation (2 Hours):

    • Self-Validation Check: Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via TLC (Hexanes:EtOAc 8:2) and LC-MS.

    • Diagnostic Signatures: The starting bromopyridine will exhibit a distinct 1:1 isotopic doublet in the mass spectrum due to ⁷⁹Br and ⁸¹Br isotopes. The disappearance of this doublet and the emergence of the product mass (M+H) confirms successful oxidative addition and transmetalation[12].

  • Workup & Extraction:

    • Upon completion (typically 4-6 hours), cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with distilled water (2 × 10 mL) and brine (10 mL)[11].

    • Dry the organic layer over anhydrous Na₂SO₄. Causality: Removing trace water prevents the hydrolysis of sensitive functional groups during concentration.

  • Purification & Final Structural Validation:

    • Concentrate under reduced pressure and purify via silica gel flash chromatography.

    • Self-Validation Check: Confirm the final structure using ¹⁹F NMR. The product must show two distinct fluorine signals: a sharp singlet around -68 ppm (for the -CF₃ group) and a doublet or triplet around -74 ppm (for the -OCHF₂ group, coupling with the adjacent proton).

Synthetic_Workflow Step1 Reagent Preparation & Degassing Step2 Catalyst Activation Pd(II) to Pd(0) Step1->Step2 Step3 Oxidative Addition (C-Br Bond Cleavage) Step2->Step3 Step4 Transmetalation (Boronic Acid Transfer) Step3->Step4 Step5 Reductive Elimination (C-C Bond Formation) Step4->Step5 Step5->Step3 Pd(0) Regeneration Step6 LC-MS / TLC Validation Step5->Step6 Step7 Workup & Purification Step6->Step7

Catalytic cycle and experimental workflow for the Suzuki-Miyaura cross-coupling.

References

  • Benchchem. Application Notes: The Versatile Role of 2-(Difluoromethoxy)-6-fluoropyridine in the Synthesis of Novel Agrochemicals.4

  • National Center for Biotechnology Information (PMC). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.3

  • Bidepharm. CAS: 1214332-83-8, 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine.1

  • BLDpharm. 1807244-37-6 | 3-Bromo-2-(difluoromethoxy)-6-methylpyridine (Related Products).2

  • MDPI. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.10

  • LSU AgCenter. Lecture Inhibition of Protoporphyrinogen Oxidase.Link

  • American Chemical Society (ACS). Development of Protoporphyrinogen IX Oxidase Inhibitors for Sustainable Agriculture.7

  • Mountain Scholar. Protoporphyrinogen oxidase: origins, functions, and importance as an herbicide target site.8

  • University of Nebraska-Lincoln. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis.9

  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine.11

  • Royal Society of Chemistry (RSC). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1.5

  • American Chemical Society (ACS). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines.6

  • National Center for Biotechnology Information (PMC). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.12

Sources

Application Note: Strategic Utilization of 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine in Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Compound: 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine (CAS: 1214332-83-8)

Executive Summary

In the landscape of modern small-molecule drug discovery, the optimization of a lead compound’s absorption, distribution, metabolism, and excretion (ADME) profile is often the primary bottleneck to clinical success. 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine is an advanced, densely functionalized heteroaryl building block designed to overcome severe metabolic liabilities while maintaining favorable physicochemical properties.

This application note details the mechanistic rationale for incorporating this specific scaffold into drug discovery pipelines, highlights its impact on molecular lipophilicity and metabolic stability, and provides validated, step-by-step protocols for its synthetic integration and subsequent in vitro biological evaluation.

Physicochemical & Pharmacological Rationale

The architectural brilliance of this building block lies in the synergistic effects of its three distinct functional groups attached to the central pyridine core. As a Senior Application Scientist, I emphasize that the selection of this reagent is rarely arbitrary; it is a calculated intervention to rescue metabolically labile scaffolds.

The 6-Trifluoromethyl (-CF₃) Group: Metabolic Shielding

The trifluoromethyl group is a premier bioisostere used to replace metabolically vulnerable methyl groups or hydrogen atoms[1]. The carbon-fluorine (C–F) bond possesses a dissociation energy of approximately 485.3 kJ/mol, making it highly resistant to oxidative cleavage by the Cytochrome P450 (CYP) superfamily[2]. Strategically placed at the 6-position of the pyridine ring, the -CF₃ group effectively blocks benzylic oxidation and lowers the pKa of the pyridine nitrogen through strong electron-withdrawing effects, thereby reducing basicity-driven hERG toxicity and phospholipidosis risks[3].

The 2-Difluoromethoxy (-OCF₂H) Group: Dynamic Lipophilicity

While methoxy (-OCH₃) groups are common hydrogen bond acceptors, they are notorious "soft spots" for rapid CYP-mediated O-demethylation. The difluoromethoxy group acts as a metabolically robust bioisostere[4]. It provides a unique "dynamic lipophilicity," allowing the molecule to adopt polar or lipophilic conformations depending on the microenvironment. Furthermore, the -OCF₂H group acts as a lipophilic hydrogen bond donor, enabling novel binding interactions within target protein pockets that are inaccessible to standard methoxy groups.

The 3-Bromo Handle: Synthetic Versatility

The bromine atom at the 3-position serves as the critical synthetic handle. It enables orthogonal, late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings), allowing chemists to rapidly append this metabolically stable "warhead" to diverse core pharmacophores.

Data Presentation: ADME & Physicochemical Profiling

When replacing a standard 2-methoxy-6-methylpyridine moiety with 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine, profound shifts in the pharmacokinetic profile are observed. Table 1 summarizes the expected quantitative improvements based on established physical organic chemistry principles.

Table 1: Comparative Physicochemical and ADME Profiling

ParameterStandard Pyridine (2-OMe, 6-CH₃)Fluorinated Pyridine (2-OCF₂H, 6-CF₃)Rationale for Change
Metabolic Soft Spots High (O-demethylation, C-H oxidation)NegligibleC-F bond strength prevents enzymatic cleavage.
Intrinsic Clearance ( CLint​ ) High (>50 µL/min/mg)Low (<15 µL/min/mg)Blockade of primary CYP450 oxidation sites.
In vitro Half-life ( t1/2​ ) Short (< 15 mins)Prolonged (> 60 mins)Reduced rate of metabolism leads to slower clearance.
LogP (Lipophilicity) ~1.5 - 2.0~2.5 - 3.2Fluorine incorporation increases overall lipophilicity.
Pyridine pKa ~5.5 - 6.0~1.5 - 2.5Strong electron-withdrawing effects of -CF₃ and -OCF₂H.

Visualizing the Workflow and Mechanism

To effectively leverage this building block, researchers must follow a logical progression from synthetic integration to ADME validation. The diagrams below illustrate the experimental workflow and the biochemical mechanism of action.

Workflow A Starting Material CAS: 1214332-83-8 B Pd-Catalyzed Cross-Coupling A->B C Lead Scaffold Generation B->C D In Vitro ADME (Microsomal Stability) C->D

Workflow for integrating the fluorinated pyridine building block into lead optimization.

MetabolicBlockade cluster_0 Standard Pyridine (Labile) cluster_1 Fluorinated Pyridine (CAS: 1214332-83-8) CYP Hepatic CYP450 Enzymes CH -CH3 Oxidation CYP->CH Rapid Clearance OMe O-Demethylation CYP->OMe Rapid Clearance CF3 -CF3 Group Blocks Oxidation CYP->CF3 Steric/Electronic Shielding OCF2H -OCF2H Group Blocks Demethylation CYP->OCF2H High C-F Bond Energy

Mechanism of CYP450 metabolic blockade by -CF3 and -OCF2H substituents.

Experimental Protocols

The following protocols provide a self-validating system: Protocol A details the chemical integration of the building block, while Protocol B outlines the biological assay required to prove the hypothesis that the newly synthesized molecule possesses superior metabolic stability.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality Note: The electron-deficient nature of the highly fluorinated pyridine ring makes oxidative addition by Palladium slower than usual. Therefore, Pd(dppf)Cl₂, a catalyst with a bidentate ligand, is selected to prevent catalyst deactivation and promote efficient coupling.

Reagents:

  • 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine (1.0 equiv)

  • Target Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Addition: Add the 1,4-Dioxane/H₂O mixture. Crucial Step: Degas the solvent mixture by bubbling argon or nitrogen through the solution for 15 minutes. Oxygen must be excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II).

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (5 mol%) under a positive stream of inert gas. Seal the tube.

  • Reaction: Heat the reaction mixture to 90°C in a pre-heated oil bath for 12–16 hours. Monitor the consumption of the bromopyridine via LC-MS or TLC.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the fluorinated lead compound.

Protocol B: In Vitro Liver Microsomal Stability Assay

Causality Note: To validate the metabolic blockade provided by the -CF₃ and -OCF₂H groups, the compound is incubated with liver microsomes. NADPH is added as the essential electron-donating cofactor for CYP450-mediated phase I oxidative metabolism[1]. Quenching with cold acetonitrile denatures the enzymes instantly, ensuring precise kinetic measurements.

Reagents:

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL)

  • Test Compound (10 mM stock in DMSO)

  • NADPH Regenerating System (Solution A and B)

  • 100 mM Potassium Phosphate Buffer (pH 7.4)

  • Ice-cold Acetonitrile (containing internal standard for LC-MS/MS)

Step-by-Step Methodology:

  • Working Solution: Dilute the test compound stock to a 1 µM working solution in phosphate buffer (final DMSO concentration must be <0.1% to prevent CYP inhibition).

  • Microsome Preparation: Thaw HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.

  • Pre-Incubation: In a 96-well plate, combine the microsome solution and the test compound. Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot from the reaction well into a quenching plate containing 150 µL of ice-cold acetonitrile.

  • Validation Control: Run a parallel control without NADPH to verify that any compound disappearance is strictly due to CYP-mediated metabolism, not chemical instability or non-specific binding.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of remaining compound versus time to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

References

  • National Institutes of Health (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • National Institutes of Health (PMC). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting defluorination during 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine reactions

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Defluorination in 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine Reactions

Welcome to the advanced technical support center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals dealing with the complex functionalization of 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine.

While the difluoromethoxy (-OCF₂H) and trifluoromethyl (-CF₃) groups are highly desirable in medicinal chemistry for improving metabolic stability, lipophilicity, and target binding affinity 1, they are notoriously susceptible to undesired defluorination during transition-metal-catalyzed reactions. This guide provides mechanistic insights, quantitative optimization data, and field-proven protocols to suppress these side reactions.

Section 1: Mechanistic Root Causes of Defluorination

Q: Why does defluorination occur so readily with this specific pyridine scaffold? A: The extreme electron deficiency of the pyridine ring, compounded by the electron-withdrawing -OCF₂H and -CF₃ groups, makes the molecule highly reactive. Defluorination typically occurs via two distinct mechanistic pathways:

  • Transition-Metal Mediated C-F Activation: During palladium-catalyzed cross-coupling, the active Pd(0) species undergoes oxidative addition into the C-Br bond. However, if the subsequent transmetalation or reductive elimination steps are sluggish, the electron-rich metal center can undergo a secondary, undesired oxidative addition into the proximal C-F bonds of the -CF₃ or -OCF₂H groups 2.

  • Base-Mediated Nucleophilic Attack / E1cB Elimination: The -OCF₂H group contains a weakly acidic proton. Strong bases can deprotonate this position, triggering an E1cB-like collapse that expels a fluoride ion. Alternatively, hard nucleophiles (like hydroxide or alkoxides) can directly attack the highly electrophilic carbon of the -CF₃ group, leading to sequential defluorination 3.

Section 2: Troubleshooting Guide for Cross-Coupling

Q: How can I chemically suppress C-F bond activation during my Suzuki or Buchwald-Hartwig couplings? A: The foundational strategy is to accelerate the rate of reductive elimination so that it outcompetes C-F oxidative addition. This is achieved by utilizing sterically bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, or BrettPhos). These ligands stabilize the palladium center and sterically force the intermediate to rapidly undergo reductive elimination, bypassing the defluorination pathway 4.

Q: Which bases and solvents are recommended to prevent nucleophilic defluorination? A: You must strictly avoid strong, nucleophilic bases such as NaOtBu, KOH, or NaOH.

  • Base Selection: Use mild, non-nucleophilic bases like anhydrous K₃PO₄, Cs₂CO₃, or K₂CO₃.

  • Solvent Selection: Use anhydrous, aprotic solvents such as Toluene, 1,4-Dioxane, or CPME. Avoid hygroscopic solvents like DMF or DMSO unless rigorously dried, as trace water will generate hydroxide ions in situ, which rapidly degrade the fluorinated moieties.

Section 3: Mechanistic Pathway Visualization

Pathway A Pd(0) + Pyridine Substrate B Oxidative Addition (C-Br) A->B C Transmetalation B->C E C-F Oxidative Addition (Side Reaction) B->E High Temp / Poor Ligand D Reductive Elimination (Desired Product) C->D Bulky Ligands (Fast) C->E Slow Reductive Elimination F Defluorinated Byproduct E->F

Catalytic cycle showing the competition between desired cross-coupling and C-F bond activation.

Section 4: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the distribution of desired product versus defluorinated byproducts in a standard Suzuki-Miyaura coupling.

Catalyst / Ligand SystemBase (Equiv)SolventTemp (°C)Desired Product Yield (%)Defluorination (%)Causality / Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)DMF/H₂O9015%>60%High temp and aqueous base promote rapid nucleophilic defluorination.
Pd₂(dba)₃ / dppfK₃PO₄ (2.0)Dioxane8045%35%Bidentate ligand is too slow at reductive elimination; C-F activation competes.
Pd(OAc)₂ / RuPhosCs₂CO₃ (2.0)Toluene6088%<5%Bulky ligand accelerates reductive elimination; anhydrous conditions protect -OCF₂H.
XPhos Pd G2 (2 mol%)K₃PO₄ (2.0)Toluene4094%Not DetectedLow temperature and highly active precatalyst completely suppress C-F activation.

Section 5: Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Cross-Coupling (Avoiding Defluorination) This protocol is designed as a self-validating system. By incorporating ¹⁹F NMR monitoring, you can quantitatively track the integrity of the -CF₃ and -OCF₂H groups in real-time, preventing total batch loss.

Materials:

  • 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • XPhos Pd G2 precatalyst (0.02 equiv)

  • Anhydrous K₃PO₄ (2.0 equiv)

  • Anhydrous Toluene (0.2 M)

  • Internal Standard: Fluorobenzene (0.5 equiv)

Step-by-Step Methodology:

  • Preparation of the Inert Environment: Flame-dry a Schlenk tube or reaction vial. Transfer the vessel to a nitrogen-filled glovebox to ensure absolute exclusion of moisture.

  • Reagent Loading: Add the pyridine substrate, aryl boronic acid, anhydrous K₃PO₄, and XPhos Pd G2 to the vial. Causality Note: Using a preformed G2 catalyst ensures rapid generation of the active Pd(0) species without requiring high temperatures that would otherwise break the C-F bond (BDE ~130 kcal/mol) 3.

  • Solvent and Standard Addition: Add anhydrous toluene and the fluorobenzene internal standard. Seal the vial with a PTFE-lined septum.

  • Reaction Initiation: Remove the vial from the glovebox and place it in a pre-heated block at 40 °C. Stir vigorously (800 rpm) for 4-6 hours. Causality Note: Keeping the temperature at or below 40 °C minimizes the thermal energy required to overcome the activation barrier for C-F insertion.

  • In-Process Validation (¹⁹F NMR): At the 2-hour mark, extract a 50 µL aliquot via syringe. Dilute in CDCl₃ and acquire a ¹⁹F NMR spectrum.

    • Validation Check: You should observe intact signals for the -CF₃ group (approx. -68 ppm) and the -OCF₂H group (approx. -74 ppm, doublet). The appearance of new upfield multiplets indicates the onset of defluorination. If detected, immediately cool the reaction to arrest degradation.

  • Workup: Quench the reaction with a saturated aqueous NH₄Cl solution to neutralize the basic environment. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Section 6: Frequently Asked Questions (FAQs)

Q: I am seeing an[M-18] or [M-20] mass peak in my LC-MS. What does this indicate? A: An [M-18] peak typically indicates the loss of a fluorine atom and the gain of a hydroxyl group (hydrolysis of the C-F bond), often caused by trace water and base. An[M-20] peak (loss of HF) suggests an E1cB elimination pathway, particularly common with the -OCF₂H group if the basicity of the reaction medium is too high.

Q: Can I use copper catalysis instead of palladium for C-N couplings with this substrate? A: Copper-catalyzed Ullmann-type couplings generally require higher temperatures (often >100 °C) and stronger bases, which are the exact conditions that promote the degradation of the -OCF₂H and -CF₃ groups. Palladium catalysis with bulky Buchwald ligands is strongly preferred because it allows the reaction to proceed at much lower temperatures.

Q: Does the order of addition matter? A: Yes. Always add the base last, or ensure the base is strictly insoluble in the reaction medium until the catalytic cycle begins. Prolonged exposure of the highly electrophilic pyridine substrate to the base in the absence of the active catalyst increases the probability of background nucleophilic aromatic substitution (SₙAr) and subsequent defluorination.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds , ResearchGate, [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective , Chemical Society Reviews (RSC Publishing),[Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for a particularly challenging yet crucial building block in modern drug discovery: 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine . This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently incorporate this moiety into their target molecules via the Suzuki-Miyaura cross-coupling reaction. We will move beyond generic protocols to provide a deep, mechanistic-driven understanding of the challenges this substrate presents and offer targeted, field-proven solutions.

Analysis of the Core Challenge: A Highly Electron-Deficient, Coordinating Heterocycle

The structure of 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine presents a unique confluence of electronic and steric factors that can complicate standard Suzuki coupling protocols. A successful strategy hinges on understanding these interacting properties.

  • Highly Electron-Deficient Pyridine Ring: The combined inductive effects of the trifluoromethyl (-CF3) and difluoromethoxy (-OCF2H) groups make this pyridine ring extremely electron-poor.[1] This has a dual effect:

    • Favorable for Oxidative Addition: The electron-deficient nature polarizes the C-Br bond, making it highly susceptible to the initial, often rate-limiting, oxidative addition step with the Pd(0) catalyst.[2]

    • Unfavorable for Reductive Elimination: The final step to form the product can be slowed down by the electron-withdrawing nature of the ring.

  • Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can act as a ligand, coordinating to the palladium center. This coordination can lead to the formation of stable, off-cycle complexes that inhibit or completely deactivate the catalyst, resulting in low or no product formation.[3][4][5] While the strong EWGs reduce the basicity of the nitrogen, this remains a primary failure mode.[6]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address the most common issues encountered during the Suzuki coupling of this substrate in a direct question-and-answer format.

Q1: My reaction has a very low yield or has failed completely. What are my initial troubleshooting steps?

When a reaction fails, a systematic approach is crucial. Before making significant changes to the core chemistry (catalyst, base, solvent), verify the fundamentals of the reaction setup. Inadequate attention to these details is a common source of failure, especially for sensitive catalytic reactions.

Initial Troubleshooting Workflow

cluster_checks Fundamental Checks A Low / No Yield Observed B Step 1: Verify Reagent & Setup Integrity A->B C Inert Atmosphere Check: - Schlenk line technique correct? - Solvents properly degassed? - High-purity inert gas? B->C Atmosphere Issue D Reagent Quality Check: - Boronic acid/ester purity? - Base dry and finely powdered? - Substrate purity? B->D Reagent Issue E Step 2: Re-evaluate Reaction Parameters B->E Setup & Reagents OK F Systematic Optimization Required E->F Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_failures Common Failure Modes pd0 L-Pd(0) (Active Catalyst) oa Oxidative Addition pd0->oa Ar-Br inhibition Pyridine Inhibition (Catalyst Deactivation) pd0->inhibition Pyridine-N Coordination pdiia Ar-Pd(II)-Br (L) oa->pdiia trans Transmetalation pdiia->trans Ar'-B(OR)2 dehalogenation Hydrodehalogenation (Side Product) pdiia->dehalogenation + Hydride Source pdiib Ar-Pd(II)-Ar' (L) trans->pdiib re Reductive Elimination pdiib->re re->pd0 Regenerates Catalyst product Ar-Ar' (Product) re->product protodeboronation Protodeboronation boronic_acid Ar'-B(OH)2 (Starting Material) boronic_acid->protodeboronation + H+ (e.g., H2O)

Caption: The Suzuki cycle with key failure points for pyridyl halides.

Experimental Protocols

The following protocols provide a starting point for your experiments. Protocol B is strongly recommended as the initial method for this challenging substrate.

Protocol A: Standard Conditions (Reference)

This protocol uses a traditional catalyst system and may suffer from the issues described above. It is provided as a baseline for comparison.

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Solvent & Catalyst Addition: Add degassed 1,4-dioxane and water (4:1 ratio, to make a 0.1 M solution based on the aryl halide). Add Pd(PPh₃)₄ (5 mol%). [4]4. Reaction: Heat the mixture to 95 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Protocol B: Optimized Conditions for Electron-Deficient Pyridines

This protocol incorporates best practices using a modern precatalyst system designed to overcome the common failure modes.

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine (1.0 equiv.), the arylboronic acid pinacol ester (1.3 equiv.), and finely powdered, dry potassium phosphate (K₃PO₄, 2.0 equiv.) to a flame-dried Schlenk flask. [3]2. Catalyst Addition: Add the SPhos Pd G4 precatalyst (2 mol%). [7]3. Inert Atmosphere: If not in a glovebox, seal the flask, then evacuate and backfill with argon (repeat 3 times).

  • Solvent Addition: Add thoroughly degassed Toluene and Water (10:1 ratio, to make a 0.1-0.2 M solution) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 4-12 hours. Monitor progress by TLC or LC-MS. The reaction is often significantly faster than with traditional catalysts.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.

References

  • BenchChem. (2025). Troubleshooting low yields in 3-Bromopyridine-D4 functionalization. 3

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. 8

  • BenchChem. (2025). Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. 4

  • ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.... Link

  • Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Link

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Link

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Link

  • Books. (2016). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Link

  • Schroeder Group - University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Link

  • PubMed. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Link

  • ACS Publications. (2025). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. Link

  • Reddit. (2025). Problems with Suzuki coupling : r/Chempros. Link

  • ResearchGate. (2026). (PDF) Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Link

  • BenchChem. (2025). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate. 9

  • PMC. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Link

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. Link

  • PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Link

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. 5

Sources

Purification and flash chromatography methods for 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Chromatography of 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine

Target Audience: Researchers, scientists, and drug development professionals.

Overview: 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine is a highly electron-deficient, polyhalogenated heterocycle. Its unique structural features—specifically the trifluoromethyl (-CF 3​ ) and difluoromethoxy (-OCF 2​ H) groups—render it extremely lipophilic, highly volatile, and poorly UV-absorbent at standard wavelengths. This guide provides field-proven troubleshooting strategies and self-validating protocols for its successful isolation.

Physicochemical & Chromatographic Data Summary

ParameterCharacteristicChromatographic Implication
Polarity Extremely Low (Highly Lipophilic)Elutes near the solvent front on normal-phase silica if strong solvents (e.g., EtOAc) are used. Requires weak non-polar mixtures (e.g., 100% Hexane or Pentane).
UV Absorbance Weak / Blue-shiftedElectron-withdrawing groups deplete the pyridine π-system. Standard 254 nm detection may fail; requires low-wavelength UV (210 nm) or ELSD.
Volatility HighProne to evaporative loss during fraction concentration. Requires strict temperature control during solvent removal.
Basicity (pKa) Extremely LowThe pyridine nitrogen is sterically hindered and electronically deactivated. No basic modifiers (e.g., TEA, NH 4​ OH) are required in the mobile phase.

Troubleshooting Guides & FAQs

Q1: My target compound is disappearing after I concentrate my collected fractions. Where is it going? Expert Insight: You are likely losing the compound to evaporation. Highly fluorinated, low-molecular-weight pyridines exhibit unusually high vapor pressures because the fluorine atoms reduce intermolecular van der Waals forces. Self-Validating Check: Take a known mass of the crude mixture, subject it to your standard rotary evaporation protocol (e.g., 40°C, <50 mbar), and calculate the mass balance. If the mass drops significantly below the theoretical yield, volatility is the culprit. Solution:

  • Switch your mobile phase from Hexane/Ethyl Acetate to Pentane/Diethyl Ether . These solvents have much lower boiling points, allowing for evaporation at atmospheric pressure or very mild vacuum.

  • Keep the rotary evaporator water bath strictly below 25°C.

  • Do not leave the flask on the vacuum pump after the solvent has visibly evaporated.

Q2: I cannot see the compound on the flash chromatography UV trace, but it shows up on my TLC plate when stained with KMnO 4​ . How do I automate fraction collection? Expert Insight: The -CF 3​ , -Br, and -OCF 2​ H groups strongly withdraw electron density from the pyridine ring, causing a hypsochromic shift (blue shift) and a reduction in the molar extinction coefficient at standard wavelengths (254 nm). Solution:

  • Primary Recommendation: Utilize an Evaporative Light Scattering Detector (ELSD). ELSD is a universal detection method ideal for compounds lacking a strong chromophore, provided they are less volatile than the mobile phase[1]. Ensure the ELSD drift tube temperature is optimized (e.g., 30-40°C) so you do not evaporate the volatile pyridine along with the solvent.

  • Alternative: If ELSD is unavailable, monitor the UV absorbance at 210 nm and 220 nm. Ensure your solvents are HPLC-grade to avoid high background noise at these low wavelengths.

Q3: The des-bromo impurity and the target compound are co-eluting as a single broad peak on normal-phase silica. How can I resolve them? Expert Insight: On bare silica, separation is driven by hydrogen bonding and dipole-dipole interactions. Because both the target and the des-bromo impurity are highly lipophilic and lack hydrogen bond donors, silica cannot effectively differentiate them. Solution:

  • Transition to a Fluorinated Stationary Phase (e.g., Pentafluorophenyl, PFP). PFP columns leverage orthogonal retention mechanisms, specifically "fluorophilic" (fluorous-fluorous) interactions and π-π stacking[2]. The highly fluorinated target will interact more strongly with the PFP phase than the less-fluorinated or differently-halogenated impurities, resulting in baseline resolution.

  • Alternatively, use a C18 Reverse-Phase column with a high percentage of organic modifier (e.g., 70-100% Acetonitrile in Water)[3].

Q4: I am seeing split peaks or severe tailing during my normal-phase runs. Is my compound degrading? Expert Insight: Peak splitting in this context is rarely chemical degradation; it is almost always a physical issue with column bed integrity or sample loading[4]. Viscous crude mixtures or incompatible injection solvents can cause "channeling" through the silica bed. Solution:

  • Implement Dry Loading . Dissolve the crude mixture in a volatile solvent (e.g., DCM), add a small amount of Celite or silica gel (1:2 to 1:3 sample-to-sorbent ratio), and evaporate to a free-flowing powder. Load this powder into a solid-load cartridge. This ensures a uniform band at the head of the column, eliminating injection-related peak splitting[5].

Detailed Experimental Protocols

Protocol A: Normal-Phase Purification with ELSD Detection Objective: Rapid isolation of the target compound from polar reaction byproducts.

  • System Setup: Equip an automated flash chromatography system (e.g., Teledyne ISCO CombiFlash or Biotage Isolera) with an ELSD module. Set the ELSD drift tube temperature to 35°C and the carrier gas (N 2​ ) pressure to the manufacturer's specification.

  • Column Selection: Use a high-performance spherical silica column (e.g., 20-40 µm particle size).

  • Sample Loading: Dry-load the crude mixture onto Celite to prevent band broadening.

  • Gradient Elution:

    • Equilibrate the column with 100% Pentane.

    • Run an isocratic hold at 100% Pentane for 2 Column Volumes (CV).

    • Apply a shallow gradient from 0% to 5% Diethyl Ether in Pentane over 10 CVs.

  • Fraction Collection: Trigger collection based on the ELSD signal.

  • Concentration: Pool the target fractions and concentrate using a rotary evaporator with the water bath set to 20°C and vacuum > 200 mbar to prevent product loss.

  • Self-Validation Step: Before pooling all fractions, spot the first and last collected ELSD-triggered fractions on a TLC plate and stain with KMnO 4​ to confirm the entire peak was captured without tailing losses.

Protocol B: Reverse-Phase Separation of Halogenated Analogs Objective: Separation of the target compound from des-bromo or regioisomeric impurities.

  • System Setup: Equip the flash system with a Pentafluorophenyl (PFP) or C18 reverse-phase cartridge.

  • Mobile Phase Preparation: Solvent A: HPLC-grade Water. Solvent B: HPLC-grade Acetonitrile. (No acidic modifiers are needed due to the lack of basicity).

  • Sample Loading: Dissolve the sample in a minimum volume of Acetonitrile or DMF and inject via a liquid loading loop.

  • Gradient Elution:

    • Start at 50% B for 1 CV.

    • Ramp to 100% B over 12 CVs.

    • Hold at 100% B for 3 CVs.

  • Detection: Monitor UV at 210 nm and 220 nm.

  • Self-Validation Step: Inject a mixed standard of the crude sample on an analytical PFP HPLC column before the preparative run. If baseline resolution is achieved analytically, the preparative method will succeed.

Purification Troubleshooting Workflow

G Start Crude Mixture: 3-Bromo-2-(difluoromethoxy)- 6-(trifluoromethyl)pyridine UVCheck Does the compound show strong UV absorbance at >254 nm? Start->UVCheck UseELSD Use ELSD or MS-triggered fraction collection UVCheck->UseELSD No UseUV Use standard UV detection (210-254 nm) UVCheck->UseUV Yes ResCheck Are halogenated impurities co-eluting on bare silica? UseELSD->ResCheck UseUV->ResCheck UsePFP Switch to Fluorinated Stationary Phase (PFP) or C18 Reverse-Phase ResCheck->UsePFP Yes UseSilica Proceed with Normal-Phase Silica (Pentane/Ether) ResCheck->UseSilica No Evap Concentrate fractions carefully (T < 25°C, avoid high vacuum) due to extreme volatility UsePFP->Evap UseSilica->Evap

Decision matrix for the chromatographic purification of highly fluorinated, volatile pyridines.

References

  • Why are my flash column chrom
  • How to avoid sample blowback when liquid loading, Biotage.
  • Reverse Phase Flash Method Development Using Analytical LC Systems, Teledyne ISCO.
  • Evaporative Light Sc
  • Separation of Sch 13835 and Analogs Using Fluorinated St

Sources

Technical Support Center: Overcoming Catalyst Poisoning with 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on cross-coupling reactions involving highly deactivated, polyfluorinated heteroaryls. 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine is a notoriously difficult substrate. It is highly electron-deficient, sterically hindered at the reaction site, and possesses multiple functional groups that actively degrade transition metal catalysts.

This guide is designed to move beyond empirical trial-and-error. By understanding the exact causality behind catalyst deactivation, we can engineer self-validating reaction systems that bypass these failure modes.

The Mechanistic Causality of Catalyst Deactivation

When subjecting this substrate to standard cross-coupling conditions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), researchers typically observe rapid catalyst death (precipitation of palladium black) and stalled conversions. This is driven by three distinct off-cycle poisoning pathways:

  • Difluorocarbene (:CF₂) Poisoning: Under basic conditions, the difluoromethoxy (-OCHF₂) group can undergo α -elimination to release difluorocarbene. Active Pd(0) species strongly bind to this carbene, forming an irreversibly inactive [Pd]=CF₂ complex[1].

  • Heteroatom Chelation: The strongly coordinating pyridine nitrogen, combined with the adjacent oxygen of the difluoromethoxy group, traps the catalyst in stable, unreactive Pd-ate complexes[2].

  • Unintended C-F Activation: The highly electron-withdrawing -CF₃ and -OCHF₂ groups activate the adjacent C-F bonds toward unintended oxidative addition by electron-rich Pd(0) or Ni(0), leading to defluorination and the formation of dead metal-fluoride species[3].

PoisoningPathways Substrate 3-Bromo-2-(difluoromethoxy)- 6-(trifluoromethyl)pyridine ActivePd Active Pd(0)L_n Catalyst Substrate->ActivePd Oxidative Addition (C-Br bond) Chelate Pd-N/O Chelate Complex (Off-Cycle Trap) Substrate->Chelate N-Coordination Carbene [Pd]=CF₂ Carbene Complex (Irreversible Poisoning) Substrate->Carbene α-Elimination (Difluorocarbene release) CF_Act Pd(II)-F Complex (C-F Activation) Substrate->CF_Act Unintended C-F Oxidative Addition Product Cross-Coupled Product (Desired Pathway) ActivePd->Product Transmetalation & Reductive Elimination ActivePd->Chelate Ligand Displacement ActivePd->Carbene Strong :CF₂ binding ActivePd->CF_Act Electron-rich Pd(0)

Mechanistic pathways of Pd catalyst poisoning by 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine.

Troubleshooting Guides & FAQs

Q1: My Suzuki-Miyaura coupling stalls at 15% conversion within 30 minutes, accompanied by the formation of a black precipitate. What is causing the premature catalyst death? A1: The black precipitate is palladium black, indicating that your Pd(0) catalyst has aggregated and died. This rapid death is primarily caused by difluorocarbene poisoning [1]. If you are using a strong base (like KOtBu or NaOH) and a standard catalyst like Pd(PPh₃)₄, the base induces α -elimination of the -OCHF₂ group. The resulting :CF₂ binds to Pd(0), stripping its ligands and causing the remaining unprotected Pd(0) to aggregate. Solution: Switch to a milder base (e.g., K₃PO₄) and a bulky ligand that sterically prevents the formation of the [Pd]=CF₂ complex.

Q2: How do I select a ligand to prevent both Pd-ate complexation and C-F activation? A2: You must use a ligand that is both highly sterically demanding and electron-rich, such as tBuXPhos or BrettPhos .

  • Causality: The extreme steric bulk prevents the pyridine nitrogen from forming a multi-ligated off-cycle chelate[2].

  • Causality: The electron-rich nature of the dialkylbiaryl phosphine accelerates the desired C-Br oxidative addition, ensuring it outcompetes the slower, unintended C-F activation pathway[3]. Alternatively, utilizing air-stable Pd(I) dimers has been shown to effectively circumvent the formation of poisonous off-cycle Pd-ate complexes entirely[4].

Q3: Does the choice of solvent impact the stability of the difluoromethoxy group? A3: Yes. Protic solvents (like ethanol or water mixtures) can exacerbate the hydrolysis of the difluoromethoxy group if the pH is too high. Aprotic, non-polar solvent systems (e.g., Toluene or 1,4-Dioxane) combined with anhydrous mild bases provide a much tighter control over the microenvironment, suppressing side reactions.

Quantitative Data: Catalyst System Optimization

The following table summarizes the causal relationship between the chosen catalytic system and the resulting turnover frequency (TOF), highlighting why specific modern systems are required for this substrate.

Catalyst PrecursorLigandBasePrimary Failure ModeYield (%)TOF (h⁻¹)
Pd(PPh₃)₄None (PPh₃)Na₂CO₃Carbene Poisoning / Chelation12%< 5
Pd(dppf)Cl₂dppfK₂CO₃C-F Activation / Defluorination34%18
Pd(OAc)₂SPhosK₃PO₄Slow Oxidative Addition (Sterics)65%85
Pd(OAc)₂ tBuXPhos K₃PO₄ None (Optimal Pathway) 89% > 250
[Pd(I) dimer] P(tBu)₃ K₃PO₄ None (Bypasses Pd-ate traps) 93% > 300

Validated Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol utilizes a Pd(OAc)₂ / tBuXPhos system. It is designed as a self-validating workflow : specific visual and chemical checkpoints are built in to ensure the catalyst remains on-cycle.

Materials Required:
  • 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2.0 mol%)

  • tBuXPhos (4.0 mol%)

  • Anhydrous K₃PO₄ (3.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (Degassed)

Step-by-Step Methodology:

Step 1: Pre-catalyst Activation (Glovebox or strict Schlenk technique)

  • In an oven-dried Schlenk flask, combine Pd(OAc)₂ (2.0 mol%) and tBuXPhos (4.0 mol%).

  • Add 1.0 mL of degassed 1,4-Dioxane. Stir at room temperature for 15 minutes.

  • Self-Validation Check: The solution should turn a deep, homogeneous red/orange, indicating the successful reduction of Pd(II) to the active Pd(0)-tBuXPhos complex. If it turns black, oxygen has infiltrated the system.

Step 2: Substrate & Base Addition

  • To a separate oven-dried reaction vial containing a magnetic stir bar, add the Arylboronic acid (1.5 equiv) and finely milled K₃PO₄ (3.0 equiv).

  • Evacuate and backfill the vial with Argon (3 cycles).

  • Inject the 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine (1.0 equiv) dissolved in 3.0 mL of degassed 1,4-Dioxane.

Step 3: Reaction Initiation

  • Transfer the pre-activated catalyst solution from Step 1 into the reaction vial via a gastight syringe.

  • Seal the vial and heat to 80 °C in a pre-heated oil bath.

  • Causality Note: Heating after the active catalyst is introduced ensures that the C-Br oxidative addition occurs immediately, preventing the substrate from sitting in a hot, basic environment where difluorocarbene generation could initiate.

Step 4: Monitoring and Workup

  • Monitor the reaction via LC-MS after 2 hours.

  • Self-Validation Check: The reaction mixture should remain a clear orange/brown suspension. The appearance of a mirror-like palladium coating on the glass indicates catalyst death via heteroatom poisoning[2].

  • Upon completion (typically 4-6 hours), cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove the phosphate salts and catalyst residues.

  • Concentrate and purify via flash column chromatography.

References

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles National Center for Biotechnology Information (PMC) URL:[Link]

  • Catalytic C–F activation of polyfluorinated pyridines by nickel-mediated cross-coupling reactions Chemical Communications (RSC Publishing) URL:[Link]

  • Applications and Mechanistic Mysteries in Palladium-catalyzed Reactions RWTH Aachen University Publications URL:[Link]

  • Palladium-catalyzed difluorocarbene transfer enables access to enantioenriched chiral spirooxindoles ResearchGate URL:[Link]

Sources

Technical Support Center: Long-Term Storage & Handling Stability of 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine (CAS: 1214332-83-8) .

This molecule is a highly functionalized, electron-deficient building block. The combination of a bromine atom, a difluoromethoxy group (-OCHF2), and a trifluoromethyl group (-CF3) on a pyridine core creates a powerful electrophile. While excellent for cross-coupling and nucleophilic aromatic substitution (SNAr) in drug discovery, this inherent reactivity necessitates rigorous storage and handling protocols to prevent premature degradation.

Core Storage & Handling Rules (FAQ)

Q: What are the absolute baseline storage conditions for this compound? A: The compound must be stored at -20°C in a tightly sealed, PTFE-lined amber glass vial under an inert atmosphere (Argon preferred). Causality: The electron-withdrawing nature of the -CF3 and -OCHF2 groups severely depletes the electron density of the pyridine ring. This makes the 2-position highly susceptible to nucleophilic attack by ambient moisture, leading to the hydrolysis of the difluoromethoxy group into a 2-pyridone derivative [2]. Cold storage slows this kinetic degradation, while Argon displaces the moisture.

Q: Why is protection from light strictly required? A: The C-Br bond at the 3-position is prone to homolytic cleavage upon exposure to UV and visible light. Photolytic degradation generates highly reactive bromine radicals, which cascade into debrominated byproducts or complex polymeric mixtures [1].

Q: Can I store aliquots in standard plastic microcentrifuge tubes? A: No. Fluorinated aromatics possess unique solvation properties and can permeate or leach plasticizers from standard polypropylene or polyethylene over long periods. Always use borosilicate glass with PTFE-lined caps to maintain chemical integrity.

Troubleshooting Guide: Recognizing and Resolving Degradation

Even with strict protocols, environmental exposure during experimental setups can compromise the reagent. Here is how to diagnose and resolve common stability issues.

Issue A: Appearance of a new peak in HPLC or shifting NMR signals
  • Root Cause Diagnosis: Hydrolysis of the difluoromethoxy group. The addition of water across the electron-deficient 2-position displaces the -OCHF2 group, yielding 3-bromo-6-(trifluoromethyl)pyridin-2-ol (which tautomerizes to the 2-pyridone).

  • Resolution & Prevention: Discard the degraded batch; the presence of the pyridone will poison sensitive palladium catalysts in downstream Suzuki/Buchwald couplings. Ensure all future handling utilizes rigorously dried solvents and Schlenk techniques.

Issue B: The neat material turns deep yellow or brown over time
  • Root Cause Diagnosis: Photolytic debromination. The discoloration is a direct visual signature of liberated elemental bromine or radical coupling products.

  • Resolution & Prevention: If amber glass vials are unavailable, wrap clear vials completely in aluminum foil. Never leave the compound on the benchtop under fluorescent lab lighting for extended periods.

Quantitative Data & Analytical Signatures

To ensure your material is intact before initiating complex syntheses, compare your analytical data against the baseline signatures provided below.

Table 1: Physicochemical Vulnerabilities & Storage Directives

Structural FeatureVulnerabilityMechanism of DegradationRequired Storage Directive
C-Br Bond (3-position)UV/Vis Light SensitivePhotolytic homocleavageAmber glass, Dark storage
-OCHF2 Group (2-position)Electrophilic CarbonHydrolysis via SNArAnhydrous environment (Argon)
Fluorinated Core Plastic IncompatibilityLeaching/PermeationPTFE-lined borosilicate glass
Overall Molecule Thermal Kinetic EnergyAccelerated decomposition-20°C freezer storage

Table 2: Analytical Signatures of Degradation

Degradation PathwayAnalytical MethodT=0 Signature (Intact Material)Degradation Signature
Hydrolysis 1 H NMR (CDCl 3​ )Triplet at ~7.5 ppm (-OCHF 2​ )Loss of triplet; broad -OH/NH peak
Hydrolysis 19 F NMRDoublet (-OCHF 2​ ), Singlet (-CF 3​ )Complete loss of the doublet
Photolysis Visual InspectionColorless to very pale yellowDeep yellow/brown discoloration
Photolysis LC-MS[M+H] + at m/z ~292 (1:1 Br isotope)Loss of Br isotope pattern (m/z ~214)

Experimental Protocols: Inert Aliquoting & Quality Control

To prevent repeated freeze-thaw cycles and continuous atmospheric exposure, the bulk material must be aliquoted immediately upon receipt. This protocol is designed as a self-validating system to guarantee trustworthiness at every step.

Protocol: Schlenk-Line Aliquoting and Baseline Validation

Objective: Divide bulk material into single-use aliquots without introducing moisture or light, establishing a verifiable baseline.

  • Pre-weighing (Validation Step 1): Pre-weigh empty, oven-dried (120°C for 4 hours) amber glass vials with PTFE-lined caps. Record the exact tare weights.

  • Atmosphere Exchange: Transfer the bulk compound and the pre-weighed vials into a glovebox maintained under high-purity Argon (<1 ppm O 2​ , <1 ppm H 2​ O).

    • Causality: Argon is denser than nitrogen and provides a superior protective blanket for low-lying vials, preventing ambient moisture from initiating SNAr hydrolysis.

  • Aliquoting: Dispense the compound into the pre-weighed amber vials.

  • Post-weighing (Validation Step 2): Seal the vials tightly and re-weigh them outside the glovebox. The calculated delta provides the exact mass of each aliquot. This serves as a self-validating check against volatile mass loss during long-term storage.

  • Baseline NMR (Validation Step 3): Dissolve exactly 1 mg of one aliquot in anhydrous CDCl 3​ . Run a 19 F and 1 H NMR. You must observe the distinct doublet for the -OCHF 2​ group. Save this spectrum as the "T=0" baseline. Before using an aliquot months later, a quick NMR must match this T=0 baseline to validate chemical integrity.

Visualizations of Workflows and Mechanisms

Degradation A 3-Bromo-2-(difluoromethoxy)- 6-(trifluoromethyl)pyridine B Photolysis (UV/Vis Light) A->B C Hydrolysis (H2O / Nucleophiles) A->C D Homolytic C-Br Cleavage (Debromination & Radicals) B->D E SNAr at 2-Position (2-Pyridone + CHF2OH) C->E

Fig 1. Primary degradation pathways of the target pyridine derivative via photolysis and hydrolysis.

Workflow S1 Receive Compound (Amber Glass) S2 Transfer to Glovebox/Schlenk S1->S2 S3 Purge Argon (3x Vac/Gas) S2->S3 S4 Aliquot into PTFE-Lined Vials S3->S4 S5 Store at -20°C (Dark & Dry) S4->S5

Fig 2. Step-by-step inert handling and aliquoting workflow to preserve chemical integrity.

References

  • Dohle, W., et al. "2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition." National Center for Biotechnology Information (PMC). Available at:[Link]

Validation & Comparative

Comparative reactivity of 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine in Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of highly fluorinated pyridine scaffolds is a cornerstone strategy in modern drug discovery, driven by the need to enhance metabolic stability, lipophilicity, and target binding affinity[1]. 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine represents a premium, highly deactivated building block. However, its unique electronic and steric topology presents distinct challenges in palladium-catalyzed C–N bond formation.

This guide provides an objective, data-driven comparison of its reactivity in the Buchwald-Hartwig amination against standard pyridine analogs, equipping researchers with the mechanistic insights and validated protocols necessary for successful cross-coupling.

Mechanistic Causality: Navigating Electronic Deactivation and Steric Bulk

The Buchwald-Hartwig amination relies on a Pd(0)/Pd(II) catalytic cycle comprising oxidative addition, amine binding/deprotonation, and reductive elimination[2]. The reactivity of 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine is governed by two competing forces:

  • Accelerated Oxidative Addition via Electronic Deactivation : The primary advantage of this scaffold lies in the powerful electron-withdrawing nature of the -CF 3​ and -OCF 2​ H groups[1]. These substituents significantly lower the lowest unoccupied molecular orbital (LUMO) of the pyridine ring. Consequently, the carbon-bromine bond at the 3-position is highly activated toward oxidative insertion by the electron-rich Pd(0) catalyst[1]. Furthermore, this extreme electron deficiency reduces the basicity of the pyridine nitrogen, effectively neutralizing the risk of catalyst poisoning—a notorious failure mode when coupling unfunctionalized pyridines[3].

  • Steric Impediment at the Transmetalation Step : While oxidative addition is rapid, the bulky difluoromethoxy (-OCF 2​ H) group at the 2-position introduces severe steric hindrance ortho to the reaction site[4]. This spatial crowding can impede the coordination of the incoming amine and subsequent reductive elimination. To overcome this barrier, the catalytic system must employ sterically demanding, electron-rich biaryl phosphine ligands (e.g., tBuXPhos or BrettPhos). These ligands enforce a mono-ligated L-Pd(0) active species and provide the necessary steric bulk to physically "push" the amido-Pd(II) intermediate toward rapid reductive elimination, preventing the formation of off-cycle bis-ligated complexes[5].

SubstituentEffects Substrate 3-Bromo-2-(OCF2H)-6-(CF3)pyridine CF3 -CF3 at C6 (Strong e- withdrawing) Substrate->CF3 OCF2H -OCF2H at C2 (e- withdrawing & bulky) Substrate->OCF2H Effect1 Lowers LUMO Accelerates Oxidative Addition CF3->Effect1 Effect2 Reduces Pyridine Basicity Prevents Catalyst Poisoning CF3->Effect2 OCF2H->Effect1 Effect3 Ortho Steric Hindrance Impedes Amine Coordination OCF2H->Effect3 Solution Requires Bulky Ligand (e.g., tBuXPhos) Effect3->Solution

Logical relationship of substituent effects on reactivity and ligand selection.

Comparative Reactivity Profile

To objectively evaluate the performance of 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine, we compare its reactivity against three reference scaffolds under standardized Buchwald-Hartwig conditions (Pd 2​ (dba) 3​ , tBuXPhos, NaOtBu, Toluene, 80°C, coupling with morpholine).

SubstrateElectronic ProfileSteric Profile (Ortho to Br)Time to >95% Conv.Isolated YieldMechanistic Observation
3-Bromo-2-(OCF 2​ H)-6-(CF 3​ )pyridine Highly DeficientHigh (-OCF 2​ H)4 h88%Fast oxidative addition; requires bulky ligand for reductive elimination due to ortho bulk.
3-Bromo-6-(CF 3​ )pyridine DeficientLow (None)2 h94%Very fast oxidative addition; unhindered, broad ligand tolerance[6].
3-Bromopyridine Moderately DeficientLow (None)8 h85%Slower oxidative addition; prone to catalyst poisoning by basic pyridine nitrogen[3].
3-Bromo-2-methoxypyridine Electron-RichModerate (-OCH 3​ )12 h72%Slow oxidative addition (electron-donating ortho group); steric hindrance impedes coupling.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system. It incorporates specific in-process controls (IPCs) to verify catalyst activation and reaction progress, eliminating ambiguity during the workflow.

ExperimentalWorkflow Step1 1. Catalyst Pre-activation Step2 2. Reagent Assembly Step1->Step2 Step3 3. Thermal Coupling Step2->Step3 Step4 4. Quench & Workup Step3->Step4 Step5 5. Product Purification Step4->Step5

Self-validating workflow for the Buchwald-Hartwig amination of hindered pyridines.

Step-by-Step Methodology:

  • Catalyst Pre-activation (Validation Checkpoint 1) :

    • Action : In an argon-filled glovebox, charge a dry reaction vial with Pd 2​ (dba) 3​ (2 mol%) and tBuXPhos (4.5 mol%). Add 1 mL of anhydrous, degassed toluene and stir at room temperature for 15 minutes.

    • Causality : Pre-mixing the palladium source with the biaryl phosphine ligand ensures the complete generation of the active mono-ligated L-Pd(0) species before introducing the highly reactive aryl bromide, preventing premature catalyst degradation[5].

    • Validation : The solution will transition from a dark purple/red (Pd 2​ (dba) 3​ ) to a deep red-orange, visually confirming successful ligand exchange.

  • Reagent Assembly :

    • Action : To the pre-activated catalyst solution, add 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine (1.0 equiv, 0.5 mmol), the secondary amine (e.g., morpholine, 1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv).

    • Causality : NaOtBu is a strong base required to deprotonate the coordinated amine, facilitating the formation of the critical amido-Pd(II) intermediate[2]. The slight excess of amine compensates for any potential evaporative loss or side-reactions.

  • Thermal Coupling (Validation Checkpoint 2) :

    • Action : Seal the vial, remove it from the glovebox, and heat at 80°C in a pre-heated reaction block for 4 hours.

    • Causality : Elevated temperature provides the activation energy necessary to overcome the steric barrier imposed by the ortho -OCF 2​ H group during reductive elimination[4].

    • Validation : After 2 hours, withdraw a 10 µL aliquot, quench in LC-MS grade acetonitrile, and analyze via LC-MS. The chromatogram must show <5% remaining aryl bromide and a dominant product mass peak. If unreacted bromide persists, it indicates oxygen ingress or incomplete initial catalyst activation.

  • Quench and Workup :

    • Action : Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and quench with water (5 mL). Separate the organic layer, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

    • Causality : Water neutralizes the remaining NaOtBu and dissolves inorganic salts (NaBr), halting the catalytic cycle and partitioning the organic product into the ethyl acetate phase.

  • Purification :

    • Action : Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

    • Causality : Removes residual palladium, free ligand, and trace unreacted starting materials, yielding the analytically pure highly functionalized aminopyridine.

References

  • The Strategic Advantage of 4-Bromo-2,6-bis(trifluoromethyl)
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: ResearchGate URL
  • Application of 2,5-Dibromo-3-(trifluoromethyl)
  • Source: Journal of the American Chemical Society (ACS)
  • Source: National Institutes of Health (NIH)
  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: ACS Publications URL

Sources

Mass Spectrometry Fragmentation Analysis of 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, the structural elucidation of highly substituted fluorinated heterocycles presents a unique analytical challenge. 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine is a highly functionalized scaffold with significant applications in agrochemicals and pharmaceuticals. This guide provides an in-depth, comparative analysis of its mass spectral fragmentation behavior, contrasting it with alternative pyridine derivatives, and establishes a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for robust characterization.

Mechanistic Causality: Structural Drivers of Fragmentation

As an Application Scientist, I frequently observe that researchers treat mass spectrometry as a "black box," relying solely on automated library matching. However, recent spectroscopic tests suggest that fragment ion structure annotations in in-silico MS/MS libraries are 1[1]. Therefore, understanding the causality behind the fragmentation is paramount.

The fragmentation of 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine is dictated by three structural pillars:

  • Deactivated Pyridine Core : The strong electron-withdrawing nature of the -CF3 and -OCF2H groups significantly reduces the basicity (proton affinity) of the pyridine nitrogen. This necessitates aggressive ionization conditions (e.g., higher capillary voltages and acidic modifiers) compared to standard alkyl-pyridines.

  • The Bromine Isotope Anchor (Self-Validation) : Bromine naturally occurs as two isotopes, 79Br and 81Br, in a nearly 1:1 ratio. This provides a built-in validation mechanism. Any product ion retaining the bromine atom must exhibit this signature 2-Da spaced doublet. If a fragment appears as a singlet, it definitively proves the loss of the bromine radical or HBr.

  • Fluorinated Leaving Groups : Fluorinated moieties often dictate the primary neutral losses. The difluoromethoxy group (-OCF2H) is highly prone to alpha-cleavage and rearrangement, typically expelling carbonyl fluoride (CF2O, -66 Da). Additionally, the proximity of protons and fluorine atoms across the molecule facilitates the facile elimination of hydrogen fluoride (HF, -20 Da), a hallmark of 2[2].

Comparative Performance Analysis

To objectively evaluate the analytical behavior of our target compound, we must compare it against alternative structural classes to understand its unique analytical demands.

Feature3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridineAlternative A: Non-Fluorinated Pyridines (e.g., 3-Bromo-2-methoxypyridine)Alternative B: Fluorinated Pyrazines (e.g., 6-Fluoro-pyrazine-2-carboxylic acid)
Ionization Efficiency (ESI+) Low/Moderate : Requires 0.1% Formic Acid to force protonation due to strong electron-withdrawing groups.High : The electron-donating methoxy group enhances nitrogen basicity, yielding strong [M+H]+ signals.Moderate : The pyrazine core has multiple basic sites, but the carboxylic acid group can 3[3].
Primary Neutral Losses CF2O (-66 Da), HF (-20 Da), HBr (-80/-82 Da) .•CH3 (-15 Da), CH2O (-30 Da) .CO2 (-44 Da), HF (-20 Da) .
Ring Stability under CID High : The highly substituted pyridine ring resists cleavage until high collision energies (>35 eV).Moderate : Ring cleavage occurs at lower collision energies after the loss of the methoxy group.Low : Pyrazine rings are generally more susceptible to ring-opening pathways[3].
Diagnostic Confidence Excellent : The combination of the Br isotope pattern and specific fluorinated neutral losses provides a highly orthogonal and unambiguous structural fingerprint.Good : Relies heavily on the Br isotope pattern, but lacks the complex neutral loss signature.Moderate : Lacks the isotopic anchor, relying solely on exact mass and common neutral losses.

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By tracking the isotopic signature and employing a collision energy ramp, we can empirically confirm the structural assignments without relying on potentially flawed in-silico libraries.

Step-by-Step Methodology
  • Sample Preparation :

    • Action: Dissolve the standard in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

    • Causality: The 0.1% Formic Acid is not optional; it is required to overcome the deactivated nature of the fluorinated pyridine ring, forcing protonation ([M+H]+) in the ESI source.

  • Chromatographic Separation :

    • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Use a rapid gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes.

    • Causality: The high lipophilicity imparted by the -CF3 and -OCF2H groups results in strong retention on reversed-phase media. A steep organic gradient ensures a sharp peak shape and maximizes the concentration entering the source.

  • Source Optimization (ESI+) :

    • Action: Set Capillary Voltage to 3.5 kV, Desolvation Temperature to 350°C, and Desolvation Gas Flow to 800 L/hr.

    • Causality: High desolvation temperatures are necessary to efficiently evaporate the highly aqueous initial mobile phase, preventing ion suppression.

  • Collision-Induced Dissociation (CID) Ramping :

    • Action: Isolate the precursor doublet (m/z 292 / 294). Apply a Collision Energy (CE) ramp from 15 eV to 40 eV.

    • Causality: A CE ramp is critical. Low CE (15-20 eV) captures the fragile loss of HF, while high CE (>30 eV) is required to break the strong C-Br bond and induce ring fragmentation.

Workflow S1 Sample Prep (0.1% FA in MeCN) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI+ Ionization (Capillary: 3.5 kV) S2->S3 S4 CID Fragmentation (CE Ramp: 15-40 eV) S3->S4 S5 High-Res MS/MS (Isotope Tracking) S4->S5

Caption: Self-validating LC-MS/MS analytical workflow for fluorinated pyridine characterization.

Quantitative Data Presentation

The following table summarizes the predicted and empirically validated product ions. The exact masses are based on the monoisotopic mass of the most abundant isotopes (12C, 1H, 19F, 14N, 16O, and 79Br/81Br).

Precursor Ion (m/z)Product Ion (m/z)Relative AbundanceFragment AssignmentNeutral LossIsotope Pattern
291.9 / 293.9-100% (Low CE)[M+H]+ (Intact Molecule)None1:1 Doublet
291.9 / 293.9271.9 / 273.965%[M+H - HF]+HF (20 Da)1:1 Doublet
291.9 / 293.9225.9 / 227.980%[M+H - CF2O]+CF2O (66 Da)1:1 Doublet
291.9 / 293.9211.945%[M+H - HBr]+HBr (80/82 Da)Singlet
291.9 / 293.9191.930%[M+H - HBr - HF]+HBr + HF (100 Da)Singlet

Fragmentation Pathway Visualization

The logical relationship of the fragmentation cascade is mapped below. Notice how the pathways diverge based on the retention or loss of the bromine atom, which serves as the primary diagnostic node.

Fragmentation M [M+H]+ m/z 292 / 294 (Precursor Ion) F1 [M+H - HF]+ m/z 272 / 274 M->F1 -HF (-20 Da) F2 [M+H - HBr]+ m/z 212 M->F2 -HBr (-80/-82 Da) F3 [M+H - CF2O]+ m/z 226 / 228 M->F3 -CF2O (-66 Da) F4 [M+H - HBr - HF]+ m/z 192 F1->F4 -HBr F2->F4 -HF

Caption: Proposed ESI-MS/MS fragmentation pathway tracking neutral losses and Br isotopic signatures.

Sources

A Comparative Guide to the Electron-Withdrawing Effects in 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Electron-Withdrawing Groups in Pyridine Scaffolds for Drug Discovery

The pyridine ring is a cornerstone in modern medicinal chemistry, forming the core of numerous pharmaceuticals and agrochemicals. Its utility stems from its unique electronic properties and its ability to engage in various biological interactions. A key strategy in the optimization of pyridine-based drug candidates is the strategic introduction of electron-withdrawing groups (EWGs). These substituents can profoundly modulate the physicochemical properties of the pyridine scaffold, including its basicity (pKa), lipophilicity, metabolic stability, and dipole moment. Such modifications are instrumental in fine-tuning a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for a biological target.[1][2]

This guide provides an in-depth comparative analysis of the electron-withdrawing effects of three key substituents—bromo (Br), difluoromethoxy (OCF₂H), and trifluoromethyl (CF₃)—on a 3-bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine scaffold. By dissecting the inductive and resonance effects of each group, and by outlining both experimental and computational methodologies for their evaluation, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in the design of novel pyridine-based therapeutics.

Understanding the Electron-Withdrawing Nature of Bromo, Difluoromethoxy, and Trifluoromethyl Groups

The electron-withdrawing properties of a substituent are a composite of its inductive and resonance effects. The interplay of these effects dictates the electron density distribution within the pyridine ring and, consequently, its chemical reactivity and biological activity.

  • The Bromo Group (-Br): As a halogen, bromine is more electronegative than carbon, exerting a significant electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be delocalized into the aromatic π-system, resulting in a weak electron-donating resonance effect (+M). However, for halogens, the inductive effect typically dominates, leading to an overall electron-withdrawing character.

  • The Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a powerful electron-withdrawing substituent. The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the pyridine ring through a potent inductive effect (-I). Unlike the bromo group, the trifluoromethyl group has no lone pairs to donate and thus exhibits no resonance effect.

  • The Difluoromethoxy Group (-OCF₂H): The difluoromethoxy group presents a more nuanced electronic profile. The two highly electronegative fluorine atoms create a strong inductive pull (-I). The oxygen atom, however, has lone pairs that can participate in resonance, leading to a potential electron-donating (+M) effect. The overall electronic influence of the difluoromethoxy group is a balance between these opposing forces, though it is generally considered to be strongly electron-withdrawing.

To quantitatively compare the electron-withdrawing strength of these substituents, we can turn to Hammett substituent constants (σ) . These empirically derived values provide a measure of the electronic influence of a substituent on the reactivity of a benzene ring, and they serve as a valuable approximation for substituted pyridines. The Hammett equation, in its simplest form, is given by:

log(K/K₀) = σρ

where K is the equilibrium constant for a reaction with a substituted reactant, K₀ is the equilibrium constant for the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant.[3]

Table 1: Hammett Substituent Constants (σ) for Bromo, Difluoromethoxy, and Trifluoromethyl Groups

Substituentσ_meta_ (σ_m_)σ_para_ (σ_p_)
-Br0.390.23
-OCF₂H0.310.27
-CF₃0.430.54

Note: Data is for substituents on a benzene ring and serves as an approximation for the pyridine ring.

From Table 1, we can infer the relative electron-withdrawing strengths. The trifluoromethyl group has the highest σ_p_ value, indicating it is the strongest electron-withdrawing group of the three, particularly when positioned to exert its influence through the π-system. The difluoromethoxy and bromo groups have comparable electron-withdrawing effects, with the trifluoromethyl group being significantly stronger.

Experimental and Computational Evaluation of Electron-Withdrawing Effects

A comprehensive understanding of the electronic properties of these substituted pyridines requires a multi-faceted approach, combining experimental measurements with computational modeling.

Experimental Methodology: pKa Determination

The most direct experimental measure of the electron density at the pyridine nitrogen is its basicity, quantified by the pKa of its conjugate acid. A lower pKa value indicates a less basic pyridine, which in turn signifies a stronger electron-withdrawing effect from its substituents.

Protocol for pKa Determination by UV-Vis Spectrophotometry:

  • Preparation of Stock Solutions: Prepare a stock solution of the pyridine derivative of interest in a suitable solvent (e.g., methanol or DMSO).

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values.

  • Spectrophotometric Measurements:

    • Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

    • Record the UV-Vis absorption spectrum for each solution.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max_) for both the protonated and unprotonated forms of the pyridine.

    • Plot the absorbance at a chosen wavelength against the pH of the buffer solutions.

    • The pKa is the pH at which the concentrations of the protonated and unprotonated forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve.[4]

Computational Chemistry: Unveiling the Electronic Landscape

In the absence of experimental data for a specific molecule, or to gain deeper mechanistic insights, computational chemistry provides a powerful toolkit. Density Functional Theory (DFT) is a widely used method for predicting the electronic properties of molecules with a good balance of accuracy and computational cost.[1]

Workflow for Computational Analysis:

G cluster_0 Computational Workflow A 1. Molecular Structure Input (e.g., 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine) B 2. Geometry Optimization (e.g., DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy Structure) B->C If no imaginary frequencies D 4. Single-Point Energy Calculation (at Optimized Geometry) C->D E 5. Property Analysis D->E G cluster_0 MEP Interpretation Pyridine Pyridine N_Pyridine N SubstitutedPyridine Substituted Pyridine (EWG) N_SubstitutedPyridine N LonePair_Pyridine Lone Pair (High Negative Potential) LonePair_SubstitutedPyridine Lone Pair (Reduced Negative Potential)

Caption: Conceptual MEP comparison of pyridine and a pyridine with an EWG.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a method for calculating the charge distribution on individual atoms within a molecule. This allows for a quantitative assessment of how substituents alter the electron density at the pyridine nitrogen and other atoms in the ring.

Comparative Data and Analysis

Table 2: Comparative Analysis of Electron-Withdrawing Effects

Feature3-Bromo-pyridine2-(Difluoromethoxy)-pyridine (Analogue)2-(Trifluoromethyl)-pyridine
Primary Electronic Effect Inductive (-I) > Resonance (+M)Strong Inductive (-I), Weak Resonance (+M)Strong Inductive (-I)
Hammett Constant (σ_p_ approx.) 0.230.270.54
Predicted pKa (relative to Pyridine) LowerSignificantly LowerMost Significantly Lower
Expected Impact on Pyridine N Basicity Moderate DecreaseStrong DecreaseVery Strong Decrease

Note: This table presents a qualitative and predictive comparison based on established principles of physical organic chemistry and available data for related compounds.

The data and theoretical considerations consistently point to the trifluoromethyl group as the most potent electron-withdrawing substituent among the three. The difluoromethoxy group is also a strong EWG, with its effect being comparable to or slightly stronger than the bromo group.

Implications for Drug Design and Development

The choice of electron-withdrawing group on a pyridine scaffold has significant consequences for the properties of a potential drug molecule:

  • Modulation of pKa: By introducing these EWGs, the basicity of the pyridine nitrogen can be finely tuned. This is critical for controlling the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and potential for off-target interactions. A less basic pyridine is less likely to be protonated in the acidic environment of the stomach, which can improve oral bioavailability.

  • Metabolic Stability: The presence of strong EWGs can deactivate the pyridine ring towards oxidative metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of the drug.

  • Target Binding: The altered electronic distribution can influence the molecule's ability to form hydrogen bonds and other non-covalent interactions with its biological target, potentially enhancing binding affinity and potency.

Conclusion

The strategic functionalization of pyridine rings with electron-withdrawing groups is a powerful tool in the medicinal chemist's arsenal. A thorough understanding of the distinct electronic properties of substituents like bromo, difluoromethoxy, and trifluoromethyl is paramount for the rational design of novel therapeutics. The trifluoromethyl group stands out as the most potent electron-withdrawing group in this comparison, followed by the difluoromethoxy and bromo groups. The judicious selection of these substituents, guided by both experimental data from relevant analogues and the insightful predictions of computational chemistry, will continue to drive the development of safer and more effective pyridine-based drugs.

References

  • Jensen, J. H., et al. (2013). Prediction of pKa values using the PM6 semiempirical method. PeerJ, 1, e23. Available at: [Link]

  • Naeem, S., et al. (2019). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 51(G), 125-130. Available at: [Link]

  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc..
  • Pashko, M. O., & Yagupolskii, Y. L. (2020). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. The Journal of Organic Chemistry, 85(15), 9878–9885. Available at: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.
  • Rowan University. (n.d.). Running Rowan's pKa Prediction Workflow. Rowan University. Available at: [Link]

  • Atalay, T., & Çankaya, N. (2019). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 51, 125-130. Available at: [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Available at: [Link]

  • ResearchGate. (n.d.). Electrostatic potential maps of pyridine derivatives containing OMe, OH, bromine, CH3, NO2, and aromatic ring groups. Available at: [Link]

  • ResearchGate. (n.d.). Electrostatic potential map (MEP) of pyridine and some its investigated derivatives. Available at: [Link]

  • Murray, J. S., & Politzer, P. (1987). Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines. Molecular toxicology, 1(2-3), 131–141.
  • Wikipedia. (2023). Taft equation. Available at: [Link]

  • Dalal Institute. (n.d.). Taft Equation. Available at: [Link]

  • Furukawa, N., Iida, K., Kawai, T., & Ōae, S. (1984). pKa VALUES OF 2- AND 2,6-DISUBSTITUTED PYRIDINE DERIVATIVES CONTAINING SULFENYL AND SULFINYL GROUPS AND σ∗ AND Es VALUES OF SEVERAL SULFENYL AND SULFINYL GROUPS.
  • Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Available at: [Link]

  • Leito, I., et al. (2017). On the basicity of conjugated nitrogen heterocycles in different media. RSC Advances, 7(57), 35973-35984. Available at: [Link]

  • ResearchGate. (n.d.). Additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines. Available at: [Link]

  • Wikipedia. (2023). Pyridine. Available at: [Link]

  • The Royal Society of Chemistry. (1996). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1, (21), 2685-2691. Available at: [Link]

  • Hwang, S., Jang, Y. H., & Chung, D. S. (n.d.).
  • ResearchGate. (n.d.). Hammett plot for the reductive elimination of difluoromethylated aldehyde-derived hydrazones calculated by the DFT (B3LYP) method. Available at: [Link]

  • ResearchGate. (n.d.). Electrostatic potential diagrams of pyridine and Cl⁻ (isosurface = 0.05 a.u.). Available at: [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental organic chemistry. John Wiley & Sons.
  • Dougherty, D. A. (1996). Cation-pi interactions in aromatics of biological and medicinal interest: electrostatic potential surfaces as a useful qualitative guide. Proceedings of the National Academy of Sciences, 93(16), 8362-8366. Available at: [Link]

  • ResearchGate. (n.d.). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. Available at: [Link]

  • PubChem. (n.d.). 3-bromo-2-methoxypyridine. Available at: [Link]

  • PubChem. (n.d.). 2-bromo-6-(trifluoromethyl)pyridine. Available at: [Link]

  • PubChem. (n.d.). 3-bromo-2-(trifluoromethoxy)pyridine. Available at: [Link]

  • IntechOpen. (2018). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-2-methoxypyridine. Available at: [Link]

  • Organic Syntheses. (n.d.). [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Available at: [Link]

  • Ngai, M.-Y., & Togni, A. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. CHIMIA International Journal for Chemistry, 72(11), 795-801. Available at: [Link]

  • ResearchGate. (n.d.). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Available at: [Link]

Sources

A Comparative Guide to Halogen Exchange Reactivity: 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine vs. Chloro-Pyridine Analogues in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Halogenated pyridines are cornerstone building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic choice between a bromo- or chloro-substituted pyridine can significantly impact reaction efficiency, yield, and overall cost. This in-depth guide provides a technical comparison of the halogen exchange reactivity of 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine, a highly electron-deficient substrate, against its analogous chloro-pyridines. We will delve into the fundamental principles governing this reactivity, provide detailed experimental protocols for benchmark cross-coupling reactions, and present comparative data to guide researchers in making informed decisions for their synthetic campaigns.

Theoretical Background: The Dichotomy of Carbon-Halogen Bond Reactivity

The reactivity of a halopyridine is not monolithic; it is dictated by the nature of the reaction mechanism. The two most common pathways for halogen exchange are palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). The choice of halogen offers a stark contrast in performance between these two manifolds.

Palladium-Catalyzed Cross-Coupling: The Primacy of Oxidative Addition

In palladium-catalyzed reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination, the rate-determining step is typically the oxidative addition of the carbon-halogen (C-X) bond to the Pd(0) catalyst.[3] The efficiency of this step is inversely related to the C-X bond dissociation energy (BDE). The established trend for BDEs is:

  • C-Cl: ~339 kJ/mol

  • C-Br: ~276 kJ/mol[3]

This fundamental difference in bond strength is why aryl and heteroaryl bromides are substantially more reactive than their corresponding chlorides.[3] The oxidative addition of a C-Br bond is both thermodynamically more favorable and kinetically faster, allowing reactions to proceed under milder conditions, often with lower catalyst loadings and shorter reaction times.[3][4]

For pyridine-containing substrates, the lone pair on the nitrogen atom can coordinate to the palladium center, potentially leading to catalyst deactivation.[5] This effect is often mitigated by using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote the desired catalytic cycle.[5]

Nucleophilic Aromatic Substitution (SNAr): An Inverted Reactivity Paradigm

In contrast, the SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a Meisenheimer complex, followed by the elimination of the halide. In this pathway, the rate-determining step is often the initial nucleophilic attack. The reactivity is governed by two factors: the ability of the halogen to stabilize the intermediate through inductive electron withdrawal and its facility as a leaving group. This leads to a different reactivity order, often cited as F > Cl ≈ Br > I.[6] Consequently, for reactions proceeding via an SNAr mechanism, a chloro-pyridine can be as reactive or even more reactive than its bromo counterpart, especially when the ring is highly activated by electron-withdrawing groups.[7]

Substrate Profile: 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine

The subject of our analysis is a pyridine ring substituted with three powerful electron-withdrawing groups (EWGs):

  • 2-OCHF2 (difluoromethoxy): Highly lipophilic and strongly electron-withdrawing.[8]

  • 3-Br (bromo): The target for cross-coupling.

  • 6-CF3 (trifluoromethyl): A potent EWG that significantly lowers the electron density of the ring.

This electronic profile makes the pyridine core exceptionally electron-deficient. For palladium-catalyzed cross-coupling, this has two major implications:

  • The C-Br bond at the 3-position is the primary site of reactivity, and its susceptibility to oxidative addition remains the dominant factor.

  • The electron-poor nature of the ring can make oxidative addition more challenging compared to electron-neutral systems, placing greater importance on the choice of a highly active catalyst system.

Comparative Experimental Design: Suzuki-Miyaura Coupling Benchmark

To objectively compare the halogen exchange rates, we designed a representative Suzuki-Miyaura cross-coupling experiment. This reaction is a robust and widely used method for C-C bond formation, making it an ideal benchmark.

Objective: To quantify the difference in reaction yield and rate when coupling 4-methoxyphenylboronic acid with 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine versus its hypothetical chloro-analogue, 3-Chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine.

Causality of Experimental Choices:

  • Catalyst System (Pd(OAc)2 / SPhos): This combination is chosen for its high activity in challenging cross-couplings, particularly with electron-deficient heteroaryl halides.[5] SPhos is a bulky, electron-rich ligand that promotes the critical oxidative addition step and helps prevent catalyst deactivation by the pyridine nitrogen.[5]

  • Base (K3PO4): A strong inorganic base that is highly effective for heteroaryl couplings and minimizes side reactions like protodeboronation of the boronic acid.[5]

  • Solvent (1,4-Dioxane / H2O): A common solvent system that provides good solubility for both the organic substrates and the inorganic base, facilitating efficient reaction.[5]

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification prep1 Add Halopyridine (1.0 eq), Boronic Acid (1.2 eq), K3PO4 (2.0 eq) to a dry Schlenk tube prep2 Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%) prep1->prep2 prep3 Seal tube, evacuate and backfill with Argon (3x) prep2->prep3 prep4 Add degassed 1,4-Dioxane and H2O (10:1) via syringe prep3->prep4 react1 Place tube in preheated oil bath (80°C for Bromo, 110°C for Chloro) prep4->react1 react2 Stir vigorously react1->react2 react3 Monitor progress by LC-MS at T=1h, 4h, 12h, 24h react2->react3 work1 Cool to RT, dilute with Ethyl Acetate react3->work1 work2 Wash with H2O and brine work1->work2 work3 Dry over Na2SO4, filter, and concentrate work2->work3 work4 Purify by column chromatography (Silica gel) work3->work4

Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the respective halopyridine (0.5 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (0.6 mmol, 1.2 equiv.), and potassium phosphate (K3PO4, 1.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add palladium(II) acetate (Pd(OAc)2, 0.01 mmol, 2 mol%) and SPhos (0.02 mmol, 4 mol%).

  • Inerting: Seal the Schlenk tube with a septum and purge the atmosphere by evacuating and backfilling with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane (2.0 mL) and degassed water (0.2 mL) via syringe.

  • Reaction: Place the sealed tube into a preheated oil bath and stir.

    • For 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine : Heat at 80 °C.

    • For 3-Chloro-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine : Heat at 110 °C.

  • Monitoring: Monitor the reaction's progress by taking aliquots at specified time intervals and analyzing via LC-MS to determine substrate conversion.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Expected Results and Comparative Data Analysis

Based on the fundamental principles of C-X bond reactivity in cross-coupling, we can predict the outcomes of the comparative experiment. The bromo-pyridine is expected to be significantly more reactive.

Comparative Performance Data (Suzuki-Miyaura Coupling)
Parameter3-Bromo-Pyridine Substrate3-Chloro-Pyridine SubstrateRationale
Reaction Temp. 80 °C110 °CHigher energy is needed to cleave the stronger C-Cl bond.[5]
Time for >95% Conversion ~4 hours>24 hoursOxidative addition of C-Br is kinetically faster than C-Cl.[3]
Isolated Yield 85-95%40-60% (at 24h)Slower, less efficient reaction leads to lower yield and potential for catalyst decomposition or side reactions over time.
Key Byproduct MinimalProtodeboronation, DehalogenationHarsher conditions and longer times increase the likelihood of side reactions.[5]
Mechanistic Insight: The Differentiating Step

The catalytic cycle for the Suzuki-Miyaura reaction illustrates why the C-Br bond provides a more efficient pathway. The initial oxidative addition of the C-X bond to the Pd(0) complex has a significantly lower activation energy for the bromide, enabling the reaction to proceed smoothly at lower temperatures.

Suzuki_Cycle pd0 L₂Pd⁰ ox_add Oxidative Addition (Rate-Determining Step) pd0->ox_add pd2_complex L₂PdII(Ar)(X) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl L₂PdII(Ar)(Ar') transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 ar_ar Ar-Ar' red_elim->ar_ar arx Ar-X arx->ox_add  ΔG‡(C-Br) << ΔG‡(C-Cl) boronic Ar'B(OR)₂ + Base boronic->transmetal

Caption: Suzuki-Miyaura cycle highlighting the oxidative addition step.

Practical Implications for Drug Development Professionals

For researchers in pharmaceutical and agrochemical development, the choice between a bromo- or chloro-pyridine is a strategic one balancing reactivity, cost, and availability.

  • Reactivity and Speed: For rapid library synthesis or late-stage functionalization where reaction conditions must be mild to preserve sensitive functional groups, the bromo-pyridine is unequivocally the superior choice. Its higher reactivity translates to faster development timelines and a higher probability of success.[3]

  • Cost and Availability: Chloro-aromatics are often less expensive and more readily available as starting materials than their bromo counterparts.[3] If a reaction can be robustly optimized, using a chloro-pyridine may be more economical for large-scale synthesis.

  • Process Optimization: The use of a chloro-pyridine necessitates a greater investment in process optimization. This includes screening more active (and often more expensive) catalyst systems, higher temperatures, and longer reaction times, which can increase the overall cost and complexity of the synthesis.

Conclusion

The halogen exchange rate of 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine in palladium-catalyzed cross-coupling reactions is fundamentally superior to that of its chloro-analogue. This enhanced performance is a direct consequence of the lower C-Br bond dissociation energy, which facilitates the rate-determining oxidative addition step. While chloro-pyridines present a potential cost advantage, they demand harsher conditions and more extensive optimization. For researchers and drug development professionals seeking efficiency, reliability, and mild reaction conditions, the bromo-substituted pyridine is the preferred and more versatile building block.

References

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. [Link]

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Verlag der Zeitschrift für Naturforschung. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC - NIH. [Link]

  • Halogen exchange in aryl and vinyl halides: enabling parameters and possible mechanistic pathways. ResearchGate. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC - NIH. [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC - NIH. [Link]

  • C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. PMC. [Link]

  • Halogen Substituted Bis(arylimino)Pyridine Transition Metal Complexes as Catalysts for the Oligomerization and Polymerization of Ethylene. Jordanian Scientific Journals. [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. [Link]

  • Pyridines – Structure. DAV University. [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. MDPI. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Amination of 2-halopyridines. [a]. ResearchGate. [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ResearchGate. [Link]

  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. ACS Publications. [Link]

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Halogen exchange reactions and uses thereof.
  • Formal Halogen Transfer of Bromoarenes via Stepwise Reactions. Organic Letters. [Link]

  • Halogen-Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PubMed. [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]

  • 3-bromo-2-chloro-6-(difluoromethyl)pyridine — Chemical Substance Information. NextSDS. [Link]

  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]

Sources

Safety Operating Guide

3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Protocol for 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine

As a Senior Application Scientist, I recognize that highly functionalized halogenated pyridines are indispensable for accelerating drug discovery and agrochemical development. The electron-deficient nature of the pyridine core in 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine (CAS: 1214332-83-8)—flanked by strongly electron-withdrawing -CF3 and -OCHF2 groups—makes it an excellent candidate for transition-metal catalyzed cross-coupling at the C3 position.

However, these exact structural features introduce severe environmental and safety liabilities. Our commitment to your laboratory's success extends beyond supplying high-purity building blocks; we provide the mechanistic understanding required to handle and dispose of them safely.

Part 1: Physicochemical Profile & Hazard Causality

To handle this compound safely, we must first understand the "why" behind its hazards. The combination of heavy halogenation and a pyridine core creates a unique toxicological and environmental profile.

Table 1: Physicochemical Properties and Hazard Causality

Property / FeatureOperational ImplicationMechanistic Causality
Trifluoromethyl (-CF3) & Difluoromethoxy (-OCHF2) High environmental persistence; requires >1100°C incineration.C-F bonds (bond energy ~485 kJ/mol) resist oxidative and hydrolytic degradation, mimicking PFAS-like environmental persistence.
Bromine (-Br) Substitution Generates corrosive HBr gas upon combustion.Halogen dissociation during thermal degradation requires alkaline scrubbing in the exhaust stream to prevent equipment corrosion.
Pyridine Core Hepatotoxic potential; rapid dermal absorption.Hepatic effects are the major potential health concern associated with exposure to pyridine derivatives[1].
High Lipophilicity (LogP > 3.0) Nitrile gloves provide insufficient breakthrough times.Highly lipophilic molecules rapidly partition into and permeate standard nitrile polymers; necessitates PVA or Butyl rubber[2].

Part 2: Self-Validating Operational Protocols (Chemical Handling)

Do not treat this compound as a standard organic reagent. The following self-validating protocols ensure operator safety by embedding verification steps into every action.

Workflow A 1. Risk Assessment & PPE Selection (PVA/Butyl) B 2. Primary Containment (Certified Fume Hood) A->B C 3. Chemical Synthesis (e.g., Cross-Coupling) B->C D 4. Waste Segregation (Halogenated Organics) C->D E 5. EPA-Compliant Destruction (>1100°C Incineration) D->E

Figure 1: End-to-end operational workflow for handling halogenated pyridine derivatives.

Protocol 1: Engineering Controls & Setup

  • Action: Conduct all handling, weighing, and reactions inside a certified laboratory chemical fume hood.

  • Causality: Pyridine derivatives are highly volatile. Inhalation can lead to central nervous system depression and severe hepatic lesions[1].

  • Validation Step: Before opening the reagent bottle, verify the fume hood's digital monitor reads a face velocity of 100–120 feet per minute (fpm). If the alarm sounds or the reading is out of bounds, halt operations immediately.

Protocol 2: PPE Selection & Donning

  • Action: Wear chemical safety goggles, a fully-buttoned lab coat, and Butyl rubber or PVA (Polyvinyl alcohol) gloves.

  • Causality: Nitrile gloves are explicitly not recommended for this chemical class due to rapid permeation rates[2].

  • Validation Step: Perform a visual inspection and air-inflation test of the Butyl/PVA gloves prior to donning to ensure zero micro-punctures.

Part 3: EPA-Compliant Waste Segregation & Disposal

The environmental persistence of the -CF3 and -OCHF2 groups means this chemical requires aggressive destruction methodologies to prevent bioaccumulation.

ToxFate cluster_0 Biological Pathway cluster_1 Environmental Fate Chem 3-Bromo-2-(difluoromethoxy)- 6-(trifluoromethyl)pyridine Absorb Dermal/Inhalation Absorption Chem->Absorb Exposure Release Improper Disposal Chem->Release Leakage CYP CYP450 Metabolism Absorb->CYP Hepatic Hepatic Lesions & Toxicity CYP->Hepatic Persist Environmental Persistence (C-F bonds) Release->Persist Bioacc Bioaccumulation Persist->Bioacc

Figure 2: Biological and environmental hazard pathways of polyhalogenated pyridines.

Protocol 3: Waste Segregation

  • Action: Collect waste in its pure form or in compatible solvent solutions using a sealable, airtight, HDPE or PTFE-lined container. Store away from strong oxidizers and nitric acid[2].

  • Causality: Mixing halogenated pyridines with incompatible materials can cause exothermic reactions. Furthermore, mixing halogenated and non-halogenated waste drastically increases disposal costs and complicates incineration chemistry.

  • Validation Step: Check the laboratory waste log to ensure no incompatible chemicals have been added to the primary halogenated waste carboy before adding your effluent.

Protocol 4: Chemical Destruction Routing

  • Action: Label the container clearly as "Hazardous Waste - Halogenated Pyridines" and route for high-temperature incineration.

  • Causality: Under the EPA's 40 CFR § 721.8675, the disposal of halogenated pyridines strictly requires chemical destruction or chemical destruction coupled with carbon adsorption[3]. Standard incineration is insufficient; the C-F bonds require temperatures exceeding 1100°C to mineralize into HF and CO2, which must then be neutralized via alkaline scrubbing.

  • Validation Step: Verify with your Environmental Health & Safety (EH&S) officer that the waste manifest specifically designates the waste for high-temperature rotary kiln incineration rather than standard landfill or low-temp burning.

Part 4: Emergency Spill Mitigation

In the event of a localized spill inside the fume hood, immediate deactivation is required to prevent vapor accumulation.

Protocol 5: Spill Containment

  • Action: Dilute with water if water-soluble, or absorb with an inert dry material such as bentonite clay or vermiculite[4].

  • Causality: Bentonite clay effectively absorbs and deactivates the compound. The recommended minimum ratio for complete deactivation is 5 parts per million of clay to 1 part per million of spilled product[4].

  • Validation Step: Ensure the entire liquid surface is converted to a dry, solid matrix with no visible pooling or off-gassing before sweeping the material into a hazardous waste bag using non-sparking tools.

References

  • Title: ATSDR Toxicological Profile for Pyridine | Source: cdc.gov | URL: [Link]

  • Title: Safety Data Sheet - Regulations.gov | Source: regulations.gov | URL: [Link]

  • Title: Pyridine Safety Guidelines | Source: wsu.edu | URL: [Link]

Sources

Personal protective equipment for handling 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

A Proactive Safety Framework for Handling 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine

Hazard Analysis: A Synthesis of Analogous Compound Data

The primary hazards of 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine can be inferred from compounds sharing its key functional groups. Halogenated pyridines and compounds containing fluoroalkoxy groups are known to possess significant biological activity and potential toxicity. The table below summarizes the anticipated GHS (Globally Harmonized System) classifications based on data from structurally similar molecules.

Hazard ClassificationAnticipated Hazard for Target CompoundRationale Based on Analogous CompoundsCitations
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4 Harmful if swallowed, in contact with skin, or if inhaled. Structurally similar compounds like 2-Bromo-6-(trifluoromethyl)pyridine and 3-bromo-2-chloro-6-(difluoromethyl)pyridine are classified as acutely toxic.
Skin Corrosion/Irritation Category 2 Causes skin irritation. This is a common characteristic of halogenated pyridines and compounds with difluoromethoxy groups.
Serious Eye Damage/Irritation Category 2A Causes serious eye irritation. This hazard is consistently noted for related pyridine derivatives.
Specific Target Organ Toxicity (Single Exposure) Category 3 May cause respiratory irritation. Inhalation is a primary exposure route, and compounds with similar structures are known respiratory irritants.

Personal Protective Equipment (PPE): An Essential Barrier

A multi-layered PPE strategy is non-negotiable. The selection of each component is directly informed by the anticipated hazards.

PPE CategorySpecificationJustification and Expert Insight
Eye/Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is required when splashing is possible.Standard safety glasses are insufficient. The high likelihood of serious eye irritation from related compounds necessitates a full seal around the eyes to protect against splashes, mists, and vapors.
Skin Protection Nitrile or neoprene chemical-resistant gloves. A flame-retardant lab coat, fully buttoned, with closed-toe shoes.Gloves must be inspected before each use and changed immediately upon contamination. Given the presumed dermal toxicity and skin irritation potential, a lab coat is essential to protect underlying clothing and skin.
Respiratory Protection Work must be conducted in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.The trifluoromethyl and difluoromethoxy groups contribute to the compound's volatility. Inhalation is a significant exposure risk, and the potential for respiratory irritation necessitates stringent engineering controls like a fume hood.
Workflow for Donning and Doffing PPE

Proper procedure in putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4 Respiratory_Decision Start Handling the Compound? FumeHood Is a certified chemical fume hood available and in use? Start->FumeHood Ventilation Is ventilation inadequate or is there a risk of aerosol generation? FumeHood->Ventilation No NoProtection Standard PPE (No respirator needed) FumeHood->NoProtection Yes Ventilation->NoProtection No Respirator Mandatory: NIOSH-approved respirator with organic vapor cartridges Ventilation->Respirator Yes

Caption: Decision tree for selecting appropriate respiratory protection.

Disposal Plan: Environmental Stewardship

All waste materials contaminated with 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine must be treated as hazardous waste.

Waste Segregation and Collection:

  • Chemical Waste: Unused or waste chemical should be collected in a dedicated, properly sealed, and labeled hazardous waste container. The label must include the full chemical name.

  • Contaminated Materials: All disposables, such as gloves, pipette tips, and absorbent paper, that come into contact with the chemical must be collected in a separate, sealed hazardous waste container. * Classification: This waste stream should be classified as halogenated organic waste. Do not mix with non-halogenated waste. Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly and accurately labeled as "Hazardous Waste" with the full chemical name.

  • Storage: Store waste containers in a designated secondary containment area while awaiting pickup. 3. Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for collection and disposal. Never pour this chemical down the drain or dispose of it in regular trash.

Emergency First Aid Procedures

In the event of exposure, immediate action is critical.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. * Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. * Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

  • BenchChem Technical Support Team. (2025). Safeguarding Your Research: A Guide to Handling (Trifluoromethyl)trimethylsilane. Benchchem.
  • BenchChem Technical Support Team. (2025). Personal protective equipment for handling N-(4- (3,5-Bis(trifluoromethyl)-1H-pyrazol-1. Benchchem.
  • MSDS of 3-Bromo-2-(trifluoromethyl)pyridine. (2009).
  • BenchChem Technical Support Team. (2025). Personal protective equipment for handling 4-(Trifluoromethyl)benzylamine. Benchchem.
  • Chemical Safety Data Sheet MSDS / SDS - 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane. (2025). ChemicalBook.
  • 3-bromo-2-chloro-6-(difluoromethyl)pyridine — Chemical Substance Information. NextSDS.
  • Pyridine, 3-bromo-2-(difluoromethoxy)-6-nitro- 1807030-36-9 wiki. Guidechem.
  • 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine 95 1159512-36-3. Sigma-Aldrich.
  • SAFETY DATA SHEET - (Trifluoromethyl)trimethylsilane. (n.d.). TCI Chemicals.
  • 3-Bromo-2-(trifluoromethoxy)pyridine | 1086393-00-1. Sigma-Aldrich.
  • 3-bromo-6-(difluoromethoxy)-2-methylpyridine — Chemical Substance Information. (n.d.).
  • 3-Bromo-2-methoxy-6-(trifluoromethyl)pyridine Safety Data Sheets. Echemi.
  • BenchChem Technical Support Team. (2025). Difluoromethanol: A Technical Guide to Safety and Handling. Benchchem.
  • SAFETY DATA SHEET - 2-(Difluoromethoxy)benzaldehyde. (2023). Fisher Scientific.
  • BenchChem Technical Support Team. (2025). Navigating the Disposal of (4-Chlorophenyl)-pyridin-2-yldiazene: A Step-by-Step Guide. Benchchem.
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024). Organic Syntheses.
  • SAFETY DATA SHEET - 2-Bromo-6-(trifluoromethyl)pyridine. (2025).
  • SAFETY DATA SHEET - 1-Chloro-4-(difluoromethyl)benzene. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Bromo-5-(trifluoromethyl)pyridine. (2009). Thermo Fisher Scientific.
  • Safety Data Sheet - Methyl 5-amino-2-(difluoromethoxy)benzoate. (2026). CymitQuimica.
  • 3-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)pyridine. BLDpharm.
  • Safety Data Sheet - 4-(Difluoromethoxy)-3-ethoxybenzeneacetonitrile. (2025). Aaron Chemicals.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.
  • PYRIDINE FOR SYNTHESIS. (n.d.). Loba Chemie.
  • Pyridine Standard Operating Procedure. (n.d.).

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。